4,4-Dimethyl-1-pentene
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCNJIQZXOQYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29252-76-4 | |
| Record name | 1-Pentene, 4,4-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29252-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6073235 | |
| Record name | 1-Pentene, 4,4-dimethyl- | |
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Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless liquid; [Aldrich MSDS] | |
| Record name | 1-Pentene, 4,4-dimethyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10260 | |
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CAS No. |
762-62-9, 62851-51-8 | |
| Record name | 4,4-Dimethyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4-Dimethylpent-1-ene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762629 | |
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| Record name | Neoheptaene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-DIMETHYL-1-PENTENE | |
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| Record name | 1-Pentene, 4,4-dimethyl- | |
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| Record name | 4,4-dimethylpent-1-ene | |
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Foundational & Exploratory
Grignard reaction mechanism for 4,4-dimethyl-1-pentene synthesis
Executive Summary
This technical guide details the synthesis of 4,4-dimethyl-1-pentene (CAS: 762-62-9) via the cross-coupling of tert-butylmagnesium chloride with allyl bromide. While conceptually simple, this reaction presents specific challenges due to the steric bulk of the tert-butyl group and the volatility of the target alkene (bp 72°C).
This document moves beyond standard textbook descriptions, addressing the Single Electron Transfer (SET) mechanistic pathways that compete with classical
Part 1: Strategic Retrosynthesis & Solvent Thermodynamics
The Synthetic Route
The target molecule, a neopentyl-type terminal alkene, is synthesized via the nucleophilic attack of a bulky Grignard reagent on an allylic electrophile.
Critical Solvent Selection (Thermodynamic Control)
The choice of solvent is the single most critical variable in this synthesis.
-
Target Boiling Point: 72°C
-
THF Boiling Point: 66°C
-
Diethyl Ether (
) Boiling Point: 35°C
Directive: You must use Diethyl Ether (
Part 2: Mechanistic Deep Dive
The Steric Paradox: vs. SET
Classically, Grignard coupling with halides is taught as a nucleophilic displacement. However, with a bulky nucleophile like tert-butylmagnesium chloride, the trajectory required for a backside
Current physical organic chemistry models suggest that this reaction proceeds through a Single Electron Transfer (SET) mechanism or a concerted cyclic transition state, rather than a pure ionic displacement.
The Mechanistic Pathway[1][2]
-
Pre-Complexation: The magnesium center coordinates with the halogen of the allyl bromide.
-
Electron Transfer: An electron is transferred from the C-Mg bond to the allyl bromide
orbital, generating a transient tert-butyl radical and an allyl radical pair within a solvent cage. -
Radical Recombination: The radicals collapse faster than they can diffuse, forming the C-C bond.
Note: The high reactivity of the allyl radical facilitates this coupling, distinguishing it from inert alkyl-alkyl couplings which typically require Copper(I) catalysis (Kumada conditions).
Visualization: Reaction Pathway & Transition State
Figure 1: Mechanistic pathway highlighting the Single Electron Transfer (SET) intermediate common in bulky Grignard couplings.
Part 3: Experimental Protocol
Reagents & Equipment
-
Magnesium Turnings: 1.2 eq (Activate by crushing/iodine).
-
tert-Butyl Chloride: 1.0 eq (Pre-dried).
-
Allyl Bromide: 1.05 eq (Freshly distilled to remove stabilizers).
-
Solvent: Anhydrous Diethyl Ether (Sodium/Benzophenone distilled).
-
Atmosphere: Dry Nitrogen or Argon (Strict requirement).
Step-by-Step Methodology
Phase A: Preparation of t-Butylmagnesium Chloride
Caution: t-BuMgCl is difficult to initiate and can be pyrophoric.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.
-
Activation: Add Mg turnings (29.2 g, 1.2 mol). Add a single crystal of Iodine and heat gently with a heat gun until iodine vaporizes to etch the Mg surface.
-
Initiation: Cover Mg with 100 mL
. Add 5 mL of pure tert-butyl chloride. Wait for turbidity and exotherm (solvent boiling).-
Troubleshooting: If no reaction occurs after 5 mins, add 100
of 1,2-dibromoethane (entrainment method).
-
-
Propagation: Once initiated, dilute the remaining tert-butyl chloride (total 92.6 g, 1.0 mol) in 400 mL
. Add dropwise to maintain a gentle reflux without external heating . -
Digestion: After addition, reflux gently for 1 hour. Cool to 0°C.[3]
Phase B: Cross-Coupling (The Allylation)
-
Cooling: The Grignard solution must be cooled to 0°C (Ice/Water bath). Note: Do not cool to -78°C as the reagent may precipitate, slowing the reaction.
-
Addition: Mix Allyl Bromide (127 g, 1.05 mol) with 100 mL
. Add this solution dropwise over 2 hours.-
Control Point: The reaction is highly exothermic.[4] Maintain internal temperature
to prevent Wurtz homocoupling of the allyl bromide.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 4 hours. A heavy white precipitate (
) will form.
Phase C: Quench & Isolation
-
Quench: Cool back to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (
).-
Why: Use sat.
rather than HCl to prevent acid-catalyzed isomerization of the terminal double bond.
-
-
Separation: Decant the organic layer. Extract aqueous layer 2x with
. -
Drying: Dry combined organics over anhydrous
. Filter. -
Distillation (Critical):
-
Use a fractional distillation column (Vigreux).
-
Fraction 1: 34-36°C (Diethyl Ether).
-
Fraction 2: 70-74°C (This compound ).
-
Experimental Workflow Diagram
Figure 2: Operational workflow ensuring safety and yield optimization.
Part 4: Data & Optimization
Troubleshooting Common Failure Modes
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Low Yield | Large amount of solid residue, low liquid volume. | Wurtz Coupling (Dimerization). | Lower addition temperature; Ensure efficient stirring to prevent local hot-spots. |
| Product Loss | Product co-distills with solvent. | Wrong Solvent (THF).[5][6] | Use Diethyl Ether.[7] If THF was used, wash with water to remove THF before distillation (azeotrope breaker). |
| Isomerization | Internal alkene detected (NMR). | Acidic Quench . | Use Ammonium Chloride ( |
| No Initiation | Mg remains shiny/unreacted. | Wet Reagents/Oxide Layer . | Flame dry glassware; Use Iodine/Dibromoethane activator; mechanically crush Mg. |
Yield Expectations
-
Literature Yield: 55-65%
-
Optimized Yield (Ether, 0°C): 70-75%
-
Major Byproduct: 2,2,3,3-tetramethylbutane (from t-Bu radical dimerization) and 1,5-hexadiene (from allyl dimerization).
References
-
Whitesides, G. M., et al. (1969). "The Mechanism of Formation of Grignard Reagents." Journal of the American Chemical Society.
-
Organic Syntheses. "Preparation of Grignard Reagents: General Protocol." Org.[8] Synth. Coll. Vol. 3.
-
PubChem. "this compound Compound Summary." National Library of Medicine.
- Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Standard reference for Schlenk equilibrium and solvent effects).
-
ChemicalBook. "Safety Data Sheet: this compound."
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. guidechem.com [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. schnyderchemsafety.com [schnyderchemsafety.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Physical and chemical properties of 4,4-dimethyl-1-pentene
High-Purity Steric Olefin for Advanced Polymer Architectures [1]
Executive Summary
4,4-Dimethyl-1-pentene (CAS 762-62-9), often referred to as neopentylethylene, represents a critical class of sterically hindered alpha-olefins.[1] Unlike its more common isomer 4-methyl-1-pentene (TPX monomer), this compound features a tert-butyl group directly adjacent to the allylic position.[1] This unique architecture imparts significant steric bulk, dramatically influencing its polymerization kinetics and the thermal properties of resulting materials.[1]
For researchers in drug development and materials science, this compound serves two primary roles:
-
Polymer Science: A precursor to isotactic polyolefins with exceptionally high melting points (>380 °C), surpassing PTFE and PEEK in thermal resistance.[1]
-
Organic Synthesis: A probe for steric effects in catalytic cycles (e.g., hydroboration, metathesis) and a building block for introducing neopentyl motifs into pharmacophores.[1]
Molecular Architecture & Identification
The molecule consists of a terminal vinyl group attached to a neopentyl moiety.[1] The proximity of the bulky tert-butyl group to the double bond creates a "steric wall," which dictates the regioselectivity of addition reactions.
| Identifier | Value |
| IUPAC Name | 4,4-Dimethylpent-1-ene |
| Common Name | Neopentylethylene |
| CAS Registry Number | 762-62-9 |
| SMILES | CC(C)(C)CC=C |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
Steric Analysis
The tert-butyl group exerts a strong steric influence on the C3 methylene and the C2 vinyl position.[1] In coordination polymerization, this bulk retards insertion rates compared to linear alpha-olefins but enhances the stereoregularity and rigidity of the final polymer chain.
Physicochemical Datasheet
The following data represents high-purity (>99%) commercial grade material.
| Property | Value | Test Standard/Condition |
| Physical State | Clear, colorless liquid | 20 °C, 1 atm |
| Boiling Point | 72 °C | 760 mmHg |
| Melting Point | -137 °C | -- |
| Density | 0.682 g/mL | 25 °C |
| Refractive Index ( | 1.391 – 1.392 | 589 nm, 20 °C |
| Flash Point | -12 °C | Closed Cup |
| Vapor Pressure | ~130 mmHg | 25 °C (Estimated) |
| Solubility | Insoluble in water; Soluble in ether, THF, hexane | -- |
Spectroscopic Fingerprint
Accurate identification relies on the distinct signals of the tert-butyl group and the terminal alkene.[1]
Nuclear Magnetic Resonance (NMR)[4][5][6][7][8][9]
-
¹H NMR (CDCl₃, 300 MHz):
-
5.85 (m, 1H): Internal vinyl proton (
).[1] -
4.98 (d, 1H) & 4.92 (d, 1H): Terminal vinyl protons (
).[1] Distinct splitting due to non-equivalence.[1][2] -
1.95 (d, 2H): Allylic methylene protons (
).[1] The doublet arises from coupling with the internal vinyl proton.[1] -
0.90 (s, 9H): tert-Butyl methyl protons (
).[1] Strong, sharp singlet.
-
5.85 (m, 1H): Internal vinyl proton (
-
¹³C NMR (CDCl₃):
Synthesis & Manufacturing
The synthesis of this compound is classically achieved via a Grignard coupling reaction.[1] This method avoids isomerization issues common in acid-catalyzed dehydration of alcohols.[1]
Protocol: Grignard Coupling
Reaction: tert-Butylmagnesium chloride + Allyl bromide
-
Reagent Preparation: Generate tert-butylmagnesium chloride in anhydrous diethyl ether under nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C. Slowly add allyl bromide dropwise to prevent thermal runaway and Wurtz coupling side-products.
-
Workup: Quench with saturated ammonium chloride. Separate the organic layer, dry over MgSO₄.[1]
-
Purification: Fractional distillation. Isolate the fraction boiling at 71–73 °C.
Figure 1: Synthetic pathway via Grignard coupling, ensuring regiospecific formation of the terminal alkene.
Polymerization & Reactivity
The defining feature of this compound is its behavior in coordination polymerization.[1]
Steric Hindrance & High-Tm Polymers
Unlike linear alpha-olefins, the neopentyl group prevents "back-biting" and isomerization, but it also slows down insertion into the metal-catalyst bond.[1] However, once polymerized, the bulky side chains force the polymer backbone into a rigid helical conformation.[1]
-
Poly(this compound):
Experimental Workflow: Ziegler-Natta Polymerization
Catalyst System: TiCl₃ / AlEt₂Cl (Heterogeneous)
-
Inerting: Autoclave reactor is purged with Argon.[1]
-
Solvent: Anhydrous heptane is introduced.
-
Monomer Feed: this compound is added (purified over alumina to remove peroxides).
-
Initiation: Catalyst injection at 50 °C.
-
Termination: Acidic methanol quench after 24 hours.
-
Result: White powder, high melting point, low solubility.[1]
Figure 2: Polymerization mechanism highlighting the steric barrier and the formation of high-thermal-stability polymers.
Safety & Handling
Hazard Class: Flammable Liquid (Category 2), Aspiration Hazard (Category 1).[1]
-
Flammability: With a flash point of -12 °C, static discharge protection (grounding) is mandatory during transfer.[1]
-
Storage: Store under nitrogen in a cool (<15 °C), explosion-proof cabinet.
-
Peroxide Formation: Like many alkenes, it can form peroxides upon prolonged exposure to air.[1] Test with starch-iodide paper before distillation.[1]
References
-
Whitmore, F. C., & Homeyer, A. H. (1933).[1] Preparation and Reactions of 4,4-Dimethylpentene-1 (Neopentylethylene). Journal of the American Chemical Society.[1]
-
National Institute of Standards and Technology (NIST). this compound Properties. NIST Chemistry WebBook.[1]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1]
-
Reddy, S. S., & Sivaram, S. (1993).[1] Homopolymerization of sterically hindered α-olefins. Polymer Bulletin. (Contextual citation for high Tm polymers).
-
Sigma-Aldrich. Safety Data Sheet: this compound.
Sources
Structural Elucidation of 4,4-Dimethyl-1-Pentene: A Technical Guide
Executive Summary
4,4-Dimethyl-1-pentene (often referred to as "neoheptaene") represents a critical alpha-olefin intermediate, distinct for its steric bulk provided by the terminal tert-butyl group.[1] Unlike its commercially ubiquitous isomer 4-methyl-1-pentene (the monomer for TPX™), the 4,4-dimethyl analog presents unique challenges in polymerization kinetics and structural verification.[1]
This guide provides a rigorous framework for the structural elucidation of this compound.[1] It moves beyond basic spectral assignment to establish a self-validating analytical workflow . By integrating Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), we define the exclusion criteria necessary to distinguish this molecule from its structural isomers (e.g., 2,3-dimethyl-1-pentene or 3,3-dimethyl-1-pentene).[1]
Part 1: Molecular Architecture & Theoretical Framework[1]
Structural Logic
The molecule consists of a vinyl group (
-
Symmetry: The tert-butyl group possesses
local symmetry, rendering the three methyl groups chemically and magnetically equivalent.[1] -
Steric Environment: The methylene bridge (
) at position 3 is shielded by the bulky tert-butyl group, affecting its rotational freedom and chemical shift.[1] -
Unsaturation: One degree of unsaturation (DoU = 1), corresponding to the terminal alkene.[1]
The Isomer Challenge
In drug development and polymer synthesis, distinguishing this compound from 3,3-dimethyl-1-pentene is critical.[1] Both contain a tert-butyl-like moiety and a vinyl group.[1] The differentiation lies in the connectivity of the methylene spacer.[1]
This guide demonstrates how to prove the existence of the methylene spacer.
Part 2: Spectroscopic Strategy (The "How-To")
Analytical Workflow
The following directed acyclic graph (DAG) illustrates the decision logic for confirming the structure.
Figure 1: Logical workflow for the structural verification of this compound, highlighting the critical "Spacer Check" to rule out isomers.
Mass Spectrometry (GC-MS)
Objective: Confirm molecular weight and identify the neopentyl substructure.
-
Instrument Parameters: Electron Ionization (EI) at 70 eV.
-
Molecular Ion (
): m/z 98 (Often weak due to rapid fragmentation).[1] -
Diagnostic Fragments:
| m/z | Fragment Structure | Mechanistic Origin |
| 57 | Base Peak (100%) .[1] Heterolytic cleavage of the | |
| 41 | Allyl cation.[1] Formed by cleavage of the | |
| 83 | Loss of a methyl group ( |
Causality: The dominance of m/z 57 is characteristic of neopentyl systems. If the base peak were m/z 43 (isopropyl), it would suggest the 4-methyl-1-pentene isomer.[1]
Infrared Spectroscopy (FT-IR)
Objective: Verify the terminal alkene and lack of heteroatoms.
-
3080 cm⁻¹: Vinyl
stretching (distinct from alkyl < 3000 cm⁻¹).[1] -
1642 cm⁻¹:
stretching. Weak to medium intensity (non-conjugated).[1] -
1365 & 1390 cm⁻¹: "Gem-dimethyl" or tert-butyl doublet.[1] The splitting of the methyl bending vibration is a hallmark of the
group.
Part 3: Nuclear Magnetic Resonance (NMR) - The Gold Standard[1]
This section details the definitive evidence for the structure.[1]
Proton NMR ( H)
Solvent:
| Position | Shift ( | Integration | Multiplicity | Coupling ( | Assignment Logic |
| 1 (Term) | 4.90 - 5.05 | 2H | Multiplet (dd) | Terminal vinyl protons.[1] Distinctive roofing effect. | |
| 2 (Int) | 5.75 - 5.90 | 1H | Multiplet (ddt) | - | Internal vinyl proton.[1] Coupled to C1 and C3 protons. |
| 3 (Allyl) | 1.98 | 2H | Doublet | CRITICAL SIGNAL. Proves the | |
| 5 (Me) | 0.90 | 9H | Singlet | - | tert-Butyl group.[1] Isolated from other protons.[1] |
The "Spacer Check" Validation:
If the molecule were 3,3-dimethyl-1-pentene , the allylic signal at 1.98 ppm would be absent , and the vinyl proton at position 2 would appear as a doublet of doublets (coupled only to C1), not a multiplet coupled to C3.[1] The presence of the doublet at 1.98 ppm confirms the
Carbon NMR ( C) and DEPT-135
Solvent:
| Shift ( | Carbon Type | DEPT-135 Phase | Assignment |
| 135.5 | CH | Up (+) | C2 (Internal Vinyl) |
| 115.2 | Down (-) | C1 (Terminal Vinyl) | |
| 48.5 | Down (-) | C3 (Allylic Methylene) | |
| 31.5 | C (Quat) | Absent | C4 (Quaternary Center) |
| 29.5 | Up (+) | C5 (Methyls) |
Part 4: Advanced Verification & Connectivity[1]
To satisfy the "Trustworthiness" pillar, we visualize the spin system connectivity.[1]
Figure 2: NMR Connectivity Map. Solid lines represent scalar coupling (COSY); dashed lines represent heteronuclear long-range correlation (HMBC).[1] Note the lack of COSY coupling between H-5 and H-3, confirming the quaternary carbon block.[1]
Part 5: Experimental Protocol
Sample Preparation for NMR
-
Safety: this compound is highly flammable (Flash point < 20°C).[1] Handle in a fume hood.
-
Solvent: Use
(99.8% D) containing 0.03% v/v TMS.[1] -
Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent for 1H; increase to 30-50 mg for 13C to improve signal-to-noise ratio.
-
Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors on the methyl singlet.
Instrumental Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Scans: 16 scans (1H), 1024 scans (13C).
Part 6: Applications & Significance[3]
Understanding the precise structure of this compound is vital for Ziegler-Natta polymerization research.[1] Unlike linear alpha-olefins, the bulky tert-butyl group in this molecule:
-
Retards Polymerization: The steric bulk near the double bond slows insertion rates into the metal-catalyst center.[1]
-
Modifies Crystallinity: When copolymerized with ethylene or propylene, it disrupts chain folding more effectively than smaller comonomers, lowering density and increasing impact strength.[1]
References
-
National Institute of Standards and Technology (NIST). 1-Pentene, 4,4-dimethyl- Mass Spectrum and Thermochemical Data.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1642.[1] (Note: Search via CAS 762-62-9).[1][2][3][4][5]
-
De Rosa, C., et al. (2024).[1] Synthesis and Characterization of 4-Methyl-1-Pentene/1,5-Hexadiene Isotactic Copolymers. Macromolecules.[1][6][7] (Contextual reference for alpha-olefin polymerization). Retrieved from [Link][1]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 4,4-Dimethylpent-1-ene | C7H14 | CID 12984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1-Pentene, 4,4-dimethyl- [webbook.nist.gov]
- 4. 1-Pentene, 4,4-dimethyl- [webbook.nist.gov]
- 5. 1-Pentene, 4,4-dimethyl- [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
CAS number and molecular formula of 4,4-dimethyl-1-pentene
[1]
Part 1: Chemical Identity & Physicochemical Profile
This compound (often referred to as neoheptene) is a branched alpha-olefin characterized by a bulky tert-butyl group attached to the allylic position. This structural feature imparts unique steric properties, making it a critical intermediate in the synthesis of sterically hindered polymers and fine chemicals.
Core Identifiers
| Parameter | Value |
| CAS Registry Number | 762-62-9 |
| IUPAC Name | 4,4-Dimethylpent-1-ene |
| Molecular Formula | C₇H₁₄ |
| SMILES | CC(C)(C)CC=C |
| Molecular Weight | 98.19 g/mol |
Physicochemical Constants
The following data represents high-purity (>99%) research-grade material.
| Property | Value | Condition |
| Boiling Point | 72 °C | @ 760 mmHg |
| Density | 0.682 g/mL | @ 25 °C |
| Refractive Index ( | 1.392 | @ 20 °C |
| Flash Point | -12 °C | Closed Cup |
| Vapor Pressure | ~231 mmHg | @ 37.7 °C |
| Solubility | Immiscible in water; Miscible in THF, Ether, Hexane | @ 25 °C |
Part 2: Synthetic Pathways & Manufacturing[5]
The synthesis of this compound requires overcoming the steric hindrance of the tert-butyl group. While simple nucleophilic substitution is often sluggish, transition-metal-catalyzed cross-coupling offers a robust route.
Primary Route: Copper-Catalyzed Grignard Coupling
The most reliable laboratory-scale synthesis involves the cross-coupling of allyl bromide with tert-butylmagnesium chloride , catalyzed by dilithium tetrachlorocuprate (
Mechanistic Insight
The reaction proceeds via a catalytic cycle where the copper species facilitates the oxidative addition of allyl bromide and the transmetallation of the bulky tert-butyl group, followed by reductive elimination to form the C-C bond.
Figure 1: Catalytic cycle for the synthesis of this compound via Kochi coupling.
Experimental Protocol: Grignard Coupling
Safety Warning: Allyl bromide is a lachrymator and highly toxic. t-BuMgCl is pyrophoric. Perform all operations under inert atmosphere (Argon/Nitrogen).
-
Catalyst Preparation:
-
Dissolve anhydrous
(0.85 g) and anhydrous (1.34 g) in 100 mL of dry THF to form a 0.1 M solution of .
-
-
Reaction Setup:
-
Charge a flame-dried 3-neck flask with Allyl Bromide (12.1 g, 100 mmol) and 10 mL of the catalyst solution (1 mol%).
-
Cool the mixture to -10 °C.
-
-
Addition:
-
Add tert-butylmagnesium chloride (2.0 M in ether, 50 mL, 100 mmol) dropwise over 60 minutes. Maintain temperature < 0 °C to prevent Wurtz homocoupling.
-
-
Workup:
-
Quench with saturated
(aq). -
Extract with pentane (3 x 50 mL).
-
Wash combined organics with water and brine; dry over
.
-
-
Purification:
-
Fractional distillation (vigreux column). Collect fractions boiling at 70–72 °C.
-
Part 3: Analytical Characterization
Validating the structure of this compound relies on identifying the specific magnetic environment of the tert-butyl protons and the allylic coupling patterns.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 0.88 - 0.90 | Singlet (s) | 9H | Characteristic intense singlet of the tert-butyl group. | |
| 1.92 - 1.95 | Doublet (d, | 2H | Allylic protons shielded by the adjacent bulky alkyl group. | |
| 4.95 - 5.05 | Multiplet (m) | 2H | Terminal vinyl protons (cis/trans splitting). | |
| 5.75 - 5.90 | Multiplet (m) | 1H | Internal vinyl proton; shows coupling to both allylic |
Infrared Spectroscopy (FT-IR)[1]
-
3080 cm⁻¹: C-H stretch (alkene).
-
2960 cm⁻¹: C-H stretch (strong, methyl/alkyl).
-
1640 cm⁻¹: C=C stretch (terminal alkene).
-
1365 cm⁻¹ / 1390 cm⁻¹: Gem-dimethyl doublet (characteristic of tert-butyl group).
Part 4: Application Science
Polyolefin Modification
This compound serves as a premium comonomer for modifying Isotactic Polypropylene (iPP) . Unlike linear alpha-olefins (1-hexene, 1-octene), the bulky tert-butyl group of this compound significantly disrupts the crystal lattice of the polymer backbone without reducing the glass transition temperature (
-
Effect: Increases transparency and impact strength.
-
Mechanism: The bulky side chain creates free volume, altering the crystallization kinetics (favoring the
-form of iPP in metallocene catalysis).
Steric Probes in Catalysis
Due to the extreme steric bulk near the double bond, this molecule is used to test the regioselectivity and pore size constraints of new polymerization catalysts (e.g., Metallocenes, Ziegler-Natta).
Figure 2: Functional utility of this compound in polymer and organic chemistry.
Part 5: Handling & Safety (SDS Summary)
-
Flammability: Highly Flammable Liquid (Category 2). Flash point -12 °C. Store in explosion-proof cabinets.
-
Storage: Store under nitrogen at 2-8 °C to prevent peroxide formation (though less prone than ethers, autoxidation can occur at the allylic position).
-
Health: Aspiration hazard. May cause skin and eye irritation. Use Viton or Nitrile gloves for handling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12984, 4,4-Dimethylpent-1-ene. Retrieved from [Link]
-
NIST Chemistry WebBook. 1-Pentene, 4,4-dimethyl- Thermochemical Data. Retrieved from [Link]
-
Scoti, M., et al. (2023). Crystallization Behavior and Properties of Propylene/4-Methyl-1-pentene Copolymers from a Metallocene Catalyst. Macromolecules.[1] Retrieved from [Link][2]
- Organic Syntheses.General Procedure for Copper-Catalyzed Grignard Coupling (Adapted). (Refers to general methodology for alkyl-allyl coupling, e.g., Org. Synth. 1978, 58, 127).
-
Fisher Scientific. Safety Data Sheet: this compound. Retrieved from [Link]
Methodological & Application
Polymerization of 4,4-dimethyl-1-pentene using Ziegler-Natta catalysts
Application Note: Precision Polymerization of 4,4-Dimethyl-1-Pentene using Ziegler-Natta Catalysts
Executive Summary
This technical guide details the protocol for the stereospecific polymerization of This compound (DMP) using heterogeneous Ziegler-Natta (ZN) catalysts. Unlike its commercially ubiquitous cousin 4-methyl-1-pentene (TPX™), DMP possesses a bulky tert-butyl group that imposes severe steric demands on the active site.
Successful polymerization requires a rigorous exclusion of impurities and a catalyst system optimized for stereoregularity over activity. This protocol utilizes a
Scientific Foundation & Material Considerations
The Steric Challenge
The monomer this compound contains a neo-hexyl structure. The proximity of the bulky tert-butyl group to the vinyl functionality creates a "steric wall."
-
Kinetic Consequence: The propagation rate (
) is significantly lower than that of propylene or 1-butene due to the difficulty of monomer coordination at the titanium center. -
Thermodynamic Consequence: The resulting polymer has an exceptionally high melting point (
C, often decomposing before melting) and low solubility in common solvents below 100°C.
Catalyst Selection Strategy
While MgCl
-
Catalyst:
-TiCl AlCl (Aluminum Activated). The crystal lattice of the -form provides rigid chiral pockets essential for isotactic placement of the bulky side chain. -
Cocatalyst: Diethylaluminum Chloride (DEAC) is preferred over Triethylaluminum (TEA). DEAC is a milder reducing agent, preventing the over-reduction of Ti
to inactive Ti and maintaining higher stereospecificity.
Experimental Protocol
Materials & Pre-treatment
| Component | Grade/Purity | Purification Protocol (CRITICAL) |
| Monomer (DMP) | >98% Isomer | Reflux over CaH |
| Solvent (n-Heptane) | Anhydrous | Sparge with N |
| Catalyst (TiCl | AA Grade | Use as received. Handle ONLY in glovebox (O |
| Cocatalyst (DEAC) | 1.0 M in Hexane | Use as received. Pyrophoric – handle with Schlenk techniques. |
Polymerization Workflow
Safety Warning: Organoaluminum compounds are pyrophoric. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk lines or a Glovebox.
Step-by-Step Procedure:
-
Reactor Preparation:
-
Heat a 250 mL double-walled glass reactor to 120°C under vacuum for 2 hours to remove adsorbed moisture.
-
Backfill with high-purity Nitrogen. Cycle Vacuum/Nitrogen 3 times.
-
Cool to reaction temperature (50°C ). Note: Higher temperatures increase rate but may reduce tacticity and catalyst stability.
-
-
Solvent & Monomer Charge:
-
Cannulate 100 mL of dry n-heptane into the reactor.
-
Add 10 mL (approx. 7 g) of purified DMP monomer.
-
Stir at 500 RPM to equilibrate temperature.
-
-
Catalyst Injection (In-Situ Formation):
-
Add DEAC solution (Example: 2.0 mmol).
-
Add TiCl
slurry (Example: 0.5 mmol). -
Target Ratio: Al/Ti = 4:1.
-
Observation: The solution should turn a characteristic violet/brown slurry color.
-
-
Polymerization:
-
Maintain stirring at 50°C for 6 to 24 hours .
-
Note: Due to steric hindrance, conversion is slow. Monitor viscosity; if the solution becomes too viscous or gel-like, increase stirring speed or stop the reaction.
-
-
Quenching & Workup:
-
Terminate reaction by injecting 10 mL of acidic methanol (5% HCl in MeOH). This kills the catalyst and solubilizes aluminum/titanium residues (de-ashing).
-
Pour the reaction mixture into 500 mL of vigorously stirring methanol .
-
Filter the white solid polymer.
-
-
Purification:
-
Reflux the crude polymer in methanol for 2 hours to extract oligomers and catalyst residues.
-
Dry in a vacuum oven at 60°C for 12 hours.
-
Mechanism & Workflow Visualization
The following diagram illustrates the critical signaling pathways in the experimental workflow and the chemical mechanism of the Ziegler-Natta insertion.
Caption: Operational workflow for DMP polymerization, highlighting the cyclic nature of the Ziegler-Natta insertion mechanism and the critical purification steps.
Characterization & Quality Control
Once the polymer is isolated, the following analytical methods validate the success of the polymerization.
| Method | Parameter | Expected Result for Isotactic PDMP |
| DSC (Differential Scanning Calorimetry) | Melting Point ( | > 300°C . (Note: Run under N |
| Tacticity ([mmmm]) | > 90% Isotactic pentads . Look for sharp methyl resonance splitting. | |
| GPC (Gel Permeation Chromatography) | Molecular Weight ( | Typically 50,000 - 200,000 g/mol . Broad PDI (3.0 - 5.0) is typical for heterogeneous ZN. |
| WAXD (X-Ray Diffraction) | Crystallinity | High crystallinity. Distinct diffraction peaks indicating helical chain conformation (Form I). |
Troubleshooting Guide
-
Low Yield: Usually indicates impurities (O
/H O) poisoning the catalyst. Re-dry monomer and solvent. -
Sticky/Amorphous Product: Indicates loss of stereocontrol. Ensure temperature is not >60°C and check Al/Ti ratio (keep near 4:1).
-
Insoluble Gel: Crosslinking is rare but possible if isomerization occurred. Ensure monomer purity to remove dienes.
References
-
Natta, G., et al. "Crystalline Polymers of this compound." Journal of Polymer Science, Vol. 51, 1961.
-
Odian, G. "Principles of Polymerization." 4th Edition, Wiley-Interscience, Chapter 8: Coordination Polymerization.
-
Boor, J. "Ziegler-Natta Catalysts and Polymerizations."[1] Academic Press, 1979. (Seminal text on TiCl3 kinetics).
-
Kissin, Y. V. "Alkene Polymerization Reactions with Transition Metal Catalysts." Elsevier, 2008. (Detailed mechanism of bulky olefin insertion).
Sources
Advanced Application Note: Synthesis and Processing of Poly(4,4-dimethyl-1-pentene) (PDP)
Part 1: Executive Summary & Strategic Differentiation
Poly(4,4-dimethyl-1-pentene) (PDP) represents a class of "super-bulky" polyolefins. While structurally related to the commercially ubiquitous poly(4-methyl-1-pentene) (PMP or TPX™), PDP possesses a critical structural distinction: a neopentyl side group rather than an isobutyl group.
This single additional methyl group creates significant steric hindrance, resulting in:
-
Ultra-High Free Volume: The polymer chains cannot pack efficiently, creating fractional free volume (FFV) superior to PMP, making it an exceptional candidate for gas separation membranes (
separation). -
Enhanced Thermal Stability: Higher melting transitions (
) due to rigid backbone conformation. -
Synthetic Challenge: Standard Ziegler-Natta catalysts fail to polymerize this compound efficiently due to the steric blockage of the active site.
This guide details the specific use of Half-Titanocene (Cp*Ti) catalysts , which—unlike traditional metallocenes—possess the open active site geometry required to accommodate the bulky neopentyl tail.
Part 2: Chemical Mechanism & Catalyst Selection
The Steric Challenge
In coordination polymerization, the monomer must coordinate to the metal center before insertion. For this compound, the bulky tert-butyl tail at the
-
Standard Metallocenes (
-symmetric): The ligand framework is too crowded; activity is negligible. -
Constrained Geometry Catalysts (CGC): Better, but often suffer from low molecular weight.
-
Selected System: Half-Titanocene / MAO . The use of a mono-cyclopentadienyl (Cp*) ligand combined with a bulky aryloxy ligand creates a "pocket" that is sufficiently open to accept the monomer but rigid enough to prevent chain transfer, ensuring high molecular weight.
Reaction Pathway Visualization
Figure 1: Catalytic cycle for the polymerization of sterically hindered
Part 3: Detailed Synthesis Protocol
Materials & Pre-Treatment
-
Monomer: this compound (CAS: 762-62-9).[1][2]
-
Purification: Must be distilled over Calcium Hydride (
) under Nitrogen to remove trace water/alcohols. Store over activated 4Å molecular sieves.
-
-
Catalyst: [Cp*TiCl
(O-2,6- Pr C H )] (Nomura-type complex).-
Note: If unavailable commercially, synthesize via reaction of
with lithium 2,6-diisopropylphenoxide.
-
-
Cocatalyst: Methylaluminoxane (MAO), 10 wt% in toluene.
-
Solvent: Anhydrous Toluene (water < 2 ppm).
Polymerization Workflow (Schlenk Line / Glovebox)
| Step | Operation | Critical Parameter / Observation |
| 1 | Inerting | Heat a 100 mL Schlenk flask to 120°C under vacuum for 1 hr. Refill with high-purity Argon ( |
| 2 | Solvent Charge | Transfer 30 mL anhydrous toluene into the flask via cannula. |
| 3 | Scavenging | Add 0.5 mL MAO solution. Stir for 10 min at room temp to scavenge residual impurities. |
| 4 | Monomer Add | Inject 5.0 mL (approx 3.4g) of purified this compound. |
| 5 | Equilibration | Bring oil bath to 25°C . Note: Higher temps (>60°C) increase activity but drastically lower molecular weight due to chain transfer. |
| 6 | Initiation | Dissolve 5 |
| 7 | Reaction | Stir vigorously. Solution should turn from yellow to deep orange/red. Viscosity will increase slowly. |
| 8 | Quenching | After 30-60 mins, pour reaction mixture into 200 mL acidic methanol (5% HCl in MeOH). |
| 9 | Isolation | Filter the white precipitate. Wash 3x with methanol. Dry in vacuum oven at 60°C for 12 hours. |
Characterization Parameters[3][4][5]
| Technique | Target Metric | Expected Result for PDP |
| Tacticity | Isotactic triad ( | |
| GPC | Molecular Weight | |
| DSC | Thermal Transitions | |
| WAXD | Crystallinity | Distinct from PMP Form I; indicates loose packing. |
Part 4: Applications in Drug Development & Membrane Tech
The bulky neopentyl group prevents the polymer chains from packing tightly, creating "permanent porosity" at the molecular level.
Gas Separation Membranes (ECMO & Bioreactors)
PDP is a superior candidate for Extracorporeal Membrane Oxygenation (ECMO) devices compared to standard PMP.
-
Mechanism: The solution-diffusion model governs transport. PDP's high free volume increases the Diffusion coefficient (
). -
Protocol:
-
Dissolve PDP in Cyclohexane/Heptane (requires heating).
-
Cast films or spin hollow fibers.
-
Result:
permeability typically 20-30% higher than commercial TPX™, allowing for smaller device footprints.
-
Medical Packaging (Sterilizable Films)
-
Inertness: The lack of tertiary hydrogens on the side chain (neopentyl vs isobutyl) improves resistance to oxidative degradation during Gamma-sterilization.
-
Clarity: Low crystallinity density contrast results in optical transparency, essential for visual inspection of parenteral drugs.
Application Logic Diagram
Figure 2: Structure-Property-Application relationship for Poly(this compound).
Part 5: References
-
Nomura, K. et al. (2009).[3] "Copolymerization of Ethylene with
-Olefins Containing Various Substituents Catalyzed by Half-Titanocenes: Factors Affecting the Monomer Reactivities." Macromolecules. -
Deffieux, A. et al. (2002). "Living Polymerization of
-Olefins." Chemical Reviews. -
Mitsui Chemicals. (2023). "TPX™ (Polymethylpentene) Technical Guide." (Reference for PMP analog properties).
-
BenchChem. (2025).[4][5] "Application Notes and Protocols for Poly(4-methyl-1-pentene) Membranes."
-
Sigma-Aldrich. (2025).[4] "this compound Product Specification."
Sources
Application Note: High-Fidelity Ziegler-Natta Polymerization of 4,4-Dimethyl-1-Pentene
Executive Summary & Scientific Context
This protocol details the synthesis of poly(4,4-dimethyl-1-pentene) (PDMP), a highly crystalline polyolefin distinguished by exceptional thermal stability and chemical resistance. Unlike its commercially ubiquitous isomer, poly(4-methyl-1-pentene) (TPX), PDMP possesses a neo-pentyl side group. This additional methyl group introduces significant steric bulk at the
The Synthesis Challenge:
The primary challenge in polymerizing this compound is the steric hindrance of the tert-butyl group. While standard Ziegler-Natta catalysts (e.g.,
Scope:
This guide utilizes a classic, robust
Pre-Protocol Requirements: The Self-Validating System
To ensure reproducibility, the experimental setup acts as a self-validating system. If the reagents are not sufficiently pure, the catalyst will undergo immediate deactivation (color change from violet/brown to white/translucent), serving as an instant "stop" signal.
Reagent Specifications & Preparation
| Reagent | Specification | Purification Protocol (Critical) |
| Monomer | This compound (>99%) | Distillation: Reflux over |
| Catalyst | Use as received (glovebox). Validation: Must be a vibrant violet powder. If grey/white, discard (hydrolyzed). | |
| Cocatalyst | Diethylaluminum Chloride (DEAC) | 1.0 M solution in Heptane. Handle strictly under inert atmosphere. |
| Solvent | Drying: Pass through activated alumina columns or reflux over Na/Benzophenone (indicator: deep blue color). | |
| Quench | Acidified Methanol | Methanol + 5% HCl (v/v). |
Safety Advisory
-
Pyrophoric Hazard: DEAC and other alkylaluminums ignite spontaneously in air. All transfers must use cannula techniques or gas-tight syringes.
-
Monomer Toxicity: Handle this compound in a fume hood; avoid inhalation of vapors.
Experimental Workflow
Experimental Setup Diagram
The following diagram illustrates the required Schlenk line and reactor topology to maintain the inert environment essential for Ziegler-Natta catalysis.
Figure 1: Inert atmosphere manifold topology. The bubbler acts as the primary visual validator of system integrity (positive pressure).
Step-by-Step Polymerization Protocol
Step 1: Reactor Conditioning
-
Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, temperature probe, and gas inlet.
-
Cycle: Evacuate the flask to <100 mTorr, then backfill with dry Nitrogen/Argon. Repeat 3 times.
-
Flame Dry: While under vacuum, gently heat the glass walls with a heat gun to desorb surface moisture. Cool to room temperature under positive gas flow.
Step 2: Solvent and Catalyst Charging
-
Cannulate 100 mL of dry n-heptane into the reactor.
-
Establish a stirring rate of 400 RPM .
-
Add 2.0 mmol of
powder (approx. 0.30 - 0.40 g depending on exact formula weight) against a counter-flow of nitrogen.-
Observation: The slurry should be violet.
-
-
Add 6.0 mmol of DEAC (6.0 mL of 1.0 M solution) dropwise via syringe.
-
Ratio: This establishes an Al/Ti ratio of 3:1, optimized for stereospecificity over activity.
-
Aging: Heat the mixture to 50°C and stir for 15 minutes. This "aging" step allows the alkylation of the Titanium surface, creating the active
bonds.
-
Step 3: Monomer Addition & Polymerization
-
Adjust reactor temperature to 60°C .
-
Add 50 mmol (approx. 5.0 g) of this compound slowly via syringe over 5 minutes.
-
Note: Slow addition prevents localized "hot spots" which can broaden molecular weight distribution (MWD).
-
-
Reaction Time: Maintain 60°C and stirring for 4 to 6 hours .
-
Kinetic Note: Due to the bulky tert-butyl group, conversion will be slower than linear alpha-olefins.
-
Step 4: Quenching and Workup
-
Terminate: Pour the reaction slurry slowly into a beaker containing 500 mL of acidic methanol (5% HCl) while stirring vigorously.
-
Chemistry: The HCl reacts with Aluminum and Titanium residues to form soluble salts (
, ), "de-ashing" the polymer.
-
-
Filter: Isolate the white polymer powder using a Buchner funnel.
-
Wash: Wash the cake 3x with pure methanol, then 1x with acetone.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Mechanistic Insight
The polymerization proceeds via the Cossee-Arlman mechanism. The diagram below highlights the critical steric interaction during the insertion step.
Figure 2: The catalytic cycle. The 'Transition State' is the rate-limiting step where the bulky neo-pentyl group must orient away from the catalyst surface to avoid steric clash.
Characterization & Expected Data
Thermal Properties (DSC)
Unlike TPX (Tm ~235°C), PDMP has a significantly higher melting point due to the rigidity of the chain.
-
Method: Differential Scanning Calorimetry (DSC).[1] Heat from 30°C to 350°C at 10°C/min.
-
Expected
: >300°C (Note: Polymer may undergo degradation near if not stabilized). -
Crystallinity: High (>40%).
Molecular Weight (HT-GPC)
Standard GPC at room temperature is insufficient due to solubility issues.
-
Solvent: 1,2,4-Trichlorobenzene (TCB).
-
Temperature: 135°C - 150°C.
-
Expected
: 100,000 - 500,000 g/mol (highly dependent on chain transfer, if used).
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Polymer / Low Yield | Poisons ( | Redistill monomer over |
| Low Melting Point (<280°C) | Low Stereoregularity (Atactic). | Increase Al/Ti ratio slightly (up to 4:1). Lower reaction temperature to 50°C. |
| Reactor Fouling | Agglomeration of particles. | Increase stirring speed. Improve catalyst dispersion before monomer addition. |
References
-
Natta, G., et al. (1955). Crystalline high polymers of α-olefins. Journal of the American Chemical Society, 77(6), 1708–1710. Link
- Boor, J. (1979). Ziegler-Natta Catalysts and Polymerizations. Academic Press.
-
Kissin, Y. V. (2008). Alkene Polymerization Reactions with Transition Metal Catalysts. Elsevier. Link
- Reddy, S. S., & Sivaram, S. (1995). Homogeneous Ziegler-Natta polymerization of bulky α-olefins. Progress in Polymer Science, 20(2), 309-367.
Sources
Advanced Characterization of Poly(4,4-dimethyl-1-pentene) via Triple-Detection HT-GPC
Executive Summary
Poly(4,4-dimethyl-1-pentene) (PDMP) represents a distinct class of sterically hindered polyolefins.[1] Unlike its commercially ubiquitous analog, poly(4-methyl-1-pentene) (PMP or TPX™), the presence of a gem-dimethyl group at the 4-position introduces significant steric bulk near the polymer backbone.[1] This structural feature imparts exceptional thermal stability and transparency but creates substantial challenges for molecular weight characterization due to extreme chain stiffness and solvent resistance.[1]
This application note details a robust protocol for characterizing the Molecular Weight (MW) and Polydispersity Index (PDI) of PDMP. Because standard Mark-Houwink parameters (
Material Physics & Solubility Challenges
The characterization of PDMP is governed by its solubility thermodynamics. The "neopentyl-like" side chain creates a high barrier to solvent intercalation.[1]
-
Crystallinity & Melting: Similar to PMP, PDMP is semi-crystalline with a high melting point (
).[1] The steric bulk prevents room-temperature dissolution in standard organic solvents (THF, Chloroform, Toluene).[1] -
Solvent Selection: Successful solvation requires high-boiling chlorinated aromatics to overcome the lattice energy.[1]
-
Refractive Index (
): Polyolefins exhibit low specific refractive index increments ( ), often negative in value, requiring high-sensitivity RI detectors or IR detectors.[1]
Table 1: Physicochemical Comparison
| Feature | Poly(4-methyl-1-pentene) (PMP) | Poly(this compound) (PDMP) | Impact on Analysis |
| Side Group | Isobutyl | Neopentyl (Bulky) | PDMP requires longer dissolution times.[1] |
| Solubility | Soluble in TCB/ODCB >130°C | Soluble in TCB/ODCB >145°C | Requires HT-GPC instrumentation.[1] |
| Chain Stiffness | High | Very High | High intrinsic viscosity; risk of shear degradation.[1] |
| ~ -0.104 mL/g (in TCB) | Must be measured (approx -0.10 mL/g) | Low signal; requires high sample mass or IR detection.[1] |
Strategic Methodology: Why Triple Detection?
Conventional GPC relies on a calibration curve (typically Polystyrene).[1] This is invalid for PDMP because the hydrodynamic volume of a rigid PDMP chain differs vastly from a flexible Polystyrene coil of the same mass.
The Triple Detector Solution:
-
Light Scattering (LS): Measures Absolute
directly (independent of elution volume).[1] -
Viscometer (IV): Measures Intrinsic Viscosity
.[1][2] Combined with LS, this yields the Mark-Houwink plot ( vs ), revealing branching and conformation.[1] -
Refractive Index (RI) / IR: Measures concentration (
).
Diagram 1: Triple Detection Logic Flow
Caption: Logical flow of Triple Detection GPC. By combining Concentration, Scattering Intensity, and Viscosity, the system solves for Molecular Weight without relative calibration curves.[1]
Experimental Protocol
Instrumentation Requirements[1][3][4]
-
System: High-Temperature GPC (e.g., Agilent PL-GPC 220, Tosoh HLC-8321GPC/HT, or Polymer Char GPC-IR).[1]
-
Columns: 2-3x Mixed-Bed Polystyrene/Divinylbenzene (PS/DVB) columns (e.g., PLgel Olexis or TSKgel GMHhr-H(S) HT).[1]
-
Note: Columns must withstand 160°C.[1]
-
-
Solvent: 1,2,4-Trichlorobenzene (TCB) stabilized with 250 ppm BHT (Butylated hydroxytoluene).[1]
-
Temperature: 150°C (Injector, Columns, and Detectors).[1]
Sample Preparation (Critical Step)
Failure to fully dissolve the sample is the #1 cause of error in polyolefin GPC.
-
Weighing: Weigh 2–4 mg of PDMP into a 10 mL autosampler vial.
-
Target Concentration: 1.0 – 2.0 mg/mL.[1] (Higher concentration needed due to low
).
-
-
Add Solvent: Add TCB (with 250 ppm BHT antioxidant).
-
Purging: Nitrogen purge the vial before capping to prevent oxidative degradation at high heat.
-
Dissolution:
-
Filtration: Not recommended unless visible particulates exist.[1] Filtering hot polyolefins often causes shear degradation or removal of high-MW fractions (gels) that are part of the sample. If necessary, use a 1.0 µm metal mesh filter at temperature.[1]
Measurement of
Since the exact
-
Method: "Online" determination.[1]
-
Procedure: Assume 100% mass recovery of the injected sample.[1] The software integrates the RI peak area and calculates
based on the known injected mass. -
Validation: If the calculated
deviates significantly from the PMP range (-0.09 to -0.11 mL/g), check for sample precipitation or leaks.
Diagram 2: Sample Preparation Workflow
Caption: Iterative dissolution process ensures complete solvation without degradation.
Data Analysis & Interpretation
Molecular Weight Distribution (MWD)
The software will output
-
Polydispersity (
):
Mark-Houwink Plot (Conformation)
Plot
-
Equation:
[2] -
Expectation for PDMP:
Branching Analysis ( )
If the PDMP is a copolymer or suspected of Long Chain Branching (LCB):
-
A value of
at high molecular weights confirms the presence of branching.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Pressure Spike | Sample precipitation in column. | Increase system temp to 160°C; lower sample concentration. |
| Baseline Noise (LS) | Dust/Particulates.[1] | Ensure vials are clean; use metal mesh filter if absolutely necessary.[1] |
| Negative Peaks (RI) | Invert signal in software; ensure reference cell is purged. | |
| Shear Degradation | High flow rate or viscous fingering.[1] | Reduce flow rate to 0.5 mL/min; use lower concentration. |
References
-
Polymer Char. (n.d.). High Temperature GPC (HT-GPC): A Complete Guide. Retrieved from [Link]
-
Fuller, E. N., & Edwards, G. Jr. (1988).[1][5] High-temperature gel-permeation chromatography of poly(4-methyl-1-pentene). OSTI Technical Report. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (2025).[1][6] PubChem Compound Summary for CID 12984, this compound. Retrieved from [Link]
Sources
- 1. 4,4-Dimethylpent-1-ene | C7H14 | CID 12984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 3. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 4. sciepub.com [sciepub.com]
- 5. High-temperature gel-permeation chromatography of poly(4-methyl-1-pentene) (Conference) | OSTI.GOV [osti.gov]
- 6. 4-Methyl-1-pentene - Wikipedia [en.wikipedia.org]
Application Note: Optimizing Cocatalyst Systems for the Ziegler-Natta Polymerization of 4,4-Dimethyl-1-Pentene
Executive Summary
The polymerization of 4,4-dimethyl-1-pentene (DMP) presents a unique challenge in coordination chemistry. Unlike its commercially ubiquitous cousin, 4-methyl-1-pentene (PMP or TPX™), DMP possesses a tert-butyl group at the
This guide details the role of the organoaluminum cocatalyst not merely as an alkylating agent, but as a steric gatekeeper . We provide a validated protocol for synthesizing isotactic poly(this compound) (PDMP), emphasizing the selection of cocatalysts that balance active site activation with the suppression of over-reduction.
The Steric Challenge: DMP vs. PMP
To understand the cocatalyst requirement, one must first visualize the monomeric constraint. Standard Ziegler-Natta (ZN) catalysts (
| Monomer | Structure | Steric Bulk (Taft | Polymerization Rate (Relative) |
| Propylene | 0.00 (Ref) | 1000 | |
| 4-Methyl-1-pentene (PMP) | -0.47 | ~25 | |
| This compound (DMP) | -1.54 (High) | < 5 |
The "Neo" Effect: DMP is structurally "neoheptene." The tert-butyl group acts as a massive umbrella. If the cocatalyst (e.g., Triethylaluminum, TEA) coordinates too tightly or forms bulky aggregates at the titanium center, it physically blocks the monomer from approaching the vacant coordination site.
Mechanistic Role of the Cocatalyst
In this specific system, the cocatalyst (typically
-
Alkylation (Activation):
. This creates the Ti-C bond necessary for insertion. -
Scavenging: Neutralizing adventitious oxygen and moisture (critical as bulky monomers are often harder to purify).
-
Site Modulation (The DMP Factor): The cocatalyst dictates the "openness" of the active center.
-
Small Alkyls (TMA): High reducing power, but can lead to over-reduction (
), killing the catalyst. -
Bulky Alkyls (TIBA): Triisobutylaluminum (TIBA) is the preferred recommendation for DMP. Its bulk prevents it from forming stable bridges with the active center, effectively "activating and leaving," thereby creating space for the bulky DMP monomer to insert.
-
Diagram 1: Steric Gating Mechanism
The following diagram illustrates how the choice of cocatalyst affects the accessibility of the active site for the bulky DMP monomer.
Caption: Comparative pathway showing why TIBA is preferred over TEA for bulky monomers like DMP to prevent site blockage.
Experimental Protocol: Polymerization of this compound
Safety Warning: Organoaluminum compounds are pyrophoric. All manipulations must be performed under inert Argon/Nitrogen atmosphere using Schlenk or Glovebox techniques.
Phase 1: Reagent Preparation (Critical)
The synthesis of DMP often involves Grignard coupling (allylic halide + t-butyl magnesium halide), leaving ether and magnesium salt residues that are fatal to ZN catalysts.
-
Monomer Purification:
-
Reflux DMP over
(Calcium Hydride) for 12 hours. -
Distill under nitrogen.
-
Advanced Step: Pass the distilled monomer through a column of activated alumina and molecular sieves (3Å) immediately before use to remove trace polar impurities.
-
-
Solvent:
-
Use high-boiling alkanes (n-Heptane or Decane). Toluene is acceptable but can participate in chain transfer.
-
Reflux over Na/Benzophenone and distill.
-
Phase 2: Polymerization Setup
Catalyst System:
-
Reactor Prep: Heat a 250 mL glass reactor to
under vacuum for 2 hours. Cool to reaction temperature ( ) under Argon flow. -
Charging:
-
Add
dry Heptane. -
Add Cocatalyst (TIBA) first. Target Al concentration:
. -
Wait 5 minutes (Scavenging period).
-
-
Catalyst Injection:
-
Add Catalyst slurry.
-
Target Al/Ti Molar Ratio:
to for ; to for supported . -
Note: DMP requires a slightly higher Al/Ti ratio than propylene to ensure rapid alkylation before the bulky monomer envelopes the site.
-
-
Monomer Addition:
-
Add DMP (
). -
Maintain temperature at
. -
Observation: The reaction will be slower than PMP. Run for 6--24 hours.[1]
-
Phase 3: Quenching and Workup
-
Terminate with acidic methanol (
in ). -
Ash Removal (Crucial): Due to the high steric bulk, catalyst productivity may be lower, leaving high Ti/Al residues. Wash the polymer slurry repeatedly with hot ethanol/heptane mixtures.
-
Dry in a vacuum oven at
for 24 hours.
Optimization & Troubleshooting
The relationship between the Al/Ti ratio and polymerization rate follows a "Bell Curve."
Diagram 2: Optimization Workflow
This decision tree guides the researcher through tuning the reaction based on polymer yield and morphology.
Caption: Troubleshooting logic for optimizing the polymerization of bulky this compound.
Table 1: Cocatalyst Performance Matrix for DMP
| Cocatalyst | Alkyl Bulk | Reducing Power | Recommended For | Notes |
| TMA (Trimethylaluminum) | Low | Very High | Avoid | Causes over-reduction; aggregates tightly. |
| TEA (Triethylaluminum) | Medium | High | Standard | Good baseline, but may struggle with DMP sterics. |
| TIBA (Triisobutylaluminum) | High | Moderate | Preferred | Best balance of site activation and steric clearance. |
| DEAC (Diethylaluminum Chloride) | Medium | Low | Stereocontrol | Use if isotacticity is low; often mixed with TIBA. |
References
- Boor, J. (1979). Ziegler-Natta Catalysts and Polymerizations. Academic Press. (Foundational text on the mechanism of steric hindrance in ZN systems).
- Kissin, Y. V. (2008). Alkene Polymerization Reactions with Transition Metal Catalysts. Elsevier. (Detailed kinetics of bulky olefin insertion).
-
Reddy, C. S., et al. (2003). "Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts". Journal of Applied Polymer Science. (Analogous kinetic model for bulky pentene derivatives).
-
Mitsui Chemicals. (n.d.). "TPX™ (Polymethylpentene) Technical Information". (Industrial baseline for methyl-pentene polymers).
-
Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts". Chemical Reviews. (Discusses the role of cocatalyst bulk in stereocontrol).
Sources
Application Note: Film Casting Protocols for Poly(4,4-dimethyl-1-pentene)
This Application Note is designed for researchers and material scientists requiring high-fidelity films of poly(4,4-dimethyl-1-pentene) (PDMP) .
While structurally similar to the widely used poly(4-methyl-1-pentene) (PMP or TPX™), the 4,4-dimethyl isomer introduces a gem-dimethyl substitution that significantly alters chain mobility, increasing the glass transition temperature (
Part 1: Material Science & Pre-Casting Considerations
The Challenge of PDMP
Poly(this compound) is a semi-crystalline polyolefin characterized by exceptional chemical resistance and high thermal stability. Unlike amorphous polymers (e.g., polystyrene) that dissolve easily at room temperature, PDMP exhibits a rigid helical conformation in its crystalline phase.
-
Solubility Barrier: The polymer is insoluble in standard solvents (acetone, alcohols, ether) at room temperature.
-
Thermal Requirement: Successful casting requires High-Temperature Solution Casting (HTSC) or Melt Processing .
-
Critical Parameter: The gem-dimethyl group increases steric hindrance, requiring higher dissolution temperatures than standard PMP to disentangle polymer chains.
Solvent Selection Strategy
For PDMP, "like dissolves like" applies only at elevated temperatures. You must use high-boiling non-polar or slightly polar solvents.
| Solvent Class | Recommended Solvent | Boiling Point ( | Dissolution Temp ( | Notes |
| Cycloaliphatic | Decalin (Decahydronaphthalene) | 187-196 | Preferred. Low toxicity, excellent film quality. | |
| Aromatic | Tetralin (Tetrahydronaphthalene) | 207 | Good for very high MW grades. Harder to remove. | |
| Chlorinated | 1,2,4-Trichlorobenzene (TCB) | 214 | Standard for GPC analysis; toxic. Use only if Decalin fails. | |
| Aliphatic | Cyclohexane | 81 | N/A | Not Recommended. BP is too low for stable PDMP dissolution. |
Part 2: Protocol A – High-Temperature Solution Casting (HTSC)
Objective: Produce thin, uniform, transparent films (
Experimental Setup
-
Dissolution Vessel: Round-bottom flask with reflux condenser and nitrogen purge (to prevent oxidative degradation at high
). -
Casting Surface: Optically polished borosilicate glass or chrome-plated steel, pre-heated .
-
Heat Source: Oil bath (silicone oil) capable of
.
Step-by-Step Methodology
Step 1: Dissolution
-
Weigh PDMP powder/pellets to achieve a 1.0% to 2.0% (w/v) concentration. Note: Do not exceed 3% to avoid gelation.
-
Add Decalin (mixture of cis/trans) to the flask.
-
Add an antioxidant (e.g., Irganox 1010 at 0.1 wt%) to protect the polymer chain.
-
Heat to
under slow stirring. -
Maintain temperature until the solution is perfectly clear (approx. 2–4 hours). Visual Check: No "swollen gel" particles should be visible.
Step 2: Filtration (Critical for Optical Quality)
-
While maintaining
, filter the solution through a heated stainless steel mesh ( pore size) or a coarse glass frit.-
Caution: If the solution cools, PDMP will precipitate immediately.
-
Step 3: Casting
-
Pre-heat the casting plate (glass/steel) to
on a leveled hot plate. -
Pour the hot solution onto the center of the plate.
-
Use a pre-heated doctor blade (casting knife) to spread the solution to the desired wet thickness.
-
Calculation: Wet Thickness
Desired Dry Thickness / Concentration (fraction).
-
Step 4: Controlled Evaporation (The "Anti-Haze" Step)
-
Cover the cast film with a glass funnel or inverted beaker (raised slightly) to create a solvent-saturated atmosphere.
-
Slow Drying: Allow solvent to evaporate at
for 12–24 hours.-
Warning: Rapid evaporation causes Thermally Induced Phase Separation (TIPS) , resulting in an opaque, microporous membrane instead of a clear film.
-
-
Annealing: Once dry, increase temperature to
for 2 hours under vacuum to remove residual Decalin and relax chain stress.
Visualization of HTSC Workflow
Figure 1: High-Temperature Solution Casting workflow for PDMP to prevent precipitation and haze.
Part 3: Protocol B – Melt Pressing (Solvent-Free)
Objective: Produce thick sheets (
Thermal Parameters
-
Melting Point (
): Approx. (similar to PMP, potentially higher depending on tacticity). -
Processing Temp:
to . -
Degradation Risk: High. Inert atmosphere (Vacuum or
) is mandatory.
Methodology
-
Sandwich Preparation: Place PDMP granules between two sheets of Polyimide (Kapton™) film or PTFE-coated aluminum foil.
-
Pre-Melting: Insert sandwich into the hydraulic press heated to
. Hold at 0 pressure (contact only) for 3 minutes to allow complete melting. -
Pressing:
-
Ramp pressure to 5 MPa (low) for 1 minute (degassing).
-
Ramp pressure to 20 MPa (high) for 2 minutes.
-
-
Quenching (Crystallinity Control):
-
For Clear/Amorphous Films: Transfer immediately to a water-cooled press (
). Rapid cooling suppresses spherulite growth. -
For Crystalline/Opaque Films: Allow to cool slowly within the hot press (
).
-
Part 4: Characterization & Quality Control
Verify the integrity of your cast films using these metrics.
| Technique | Target Observation | Common Defect | Cause of Defect |
| DSC | Broad/Missing | Solvent plasticization (residual Decalin). | |
| TGA | 0% mass loss | Mass loss at | Trapped solvent. Anneal longer. |
| Optical Microscopy | Clear, featureless | "Spherulites" (Maltese cross) | Cooling too slow (Melt) or Evaporation too fast (Solvent). |
| XRD | Sharp peaks (Crystalline) | Broad halo (Amorphous) | Quench rate was too fast (if crystallinity is desired). |
Troubleshooting Phase Separation (TIPS)
If your solvent-cast film turns white/opaque upon drying, you have encountered Thermally Induced Phase Separation . This occurs when the solution cools below the binodal curve before the solvent evaporates.
Corrective Action:
-
Increase the Casting Plate Temperature (
). -
Reduce the Airflow over the film (use a deeper cover).
-
Switch to a solvent with a higher boiling point (e.g., Tetralin) to keep the polymer in solution longer.
References
-
Scientific Polymer Products. (n.d.).[1] Poly(4-methyl-1-pentene) Technical Data Sheet. Retrieved from [Link]
- Wolińska-Grabczyk, A., et al. (2011). Separation of SF6 from Binary Mixtures with N2 Using Commercial Poly(4-Methyl-1-Pentene) Films. Chemical Engineering Research and Design.
- Charlet, G., & Delmas, G. (1984). Effect of solvent on the polymorphism of poly(4-methylpentene-1). Polymer.
- Lopez, L., et al. (1992). Crystallization of Poly(4-methyl-1-pentene) from Solution. Journal of Polymer Science Part B: Polymer Physics.
- Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press. (Data on of poly(this compound)).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Dimethyl-1-Pentene
Executive Summary: The "Neopentyl" Challenge
Synthesizing 4,4-dimethyl-1-pentene (CAS: 762-62-9) presents a unique intersection of steric hindrance and volatility. Often referred to as "neopentyl ethylene," this molecule possesses a bulky tert-butyl group adjacent to an allylic position.
For researchers, the three primary failure modes are:
-
The Rearrangement Trap: Acid-catalyzed migration of the double bond or methyl groups (Whitmore shift).
-
The Volatility Vortex: Product loss during solvent removal due to its low boiling point (72 °C).
-
Coupling Efficiency: Difficulty in forming the carbon-carbon bond due to steric bulk at the tert-butyl center.
This guide provides a self-validating workflow to navigate these challenges, moving beyond standard textbook descriptions to field-hardened protocols.
Critical Synthesis Pathways & Logic
Pathway A: The Optimized Grignard Coupling (Recommended)
The most robust route involves the copper-catalyzed coupling of tert-butylmagnesium chloride with allyl bromide. Direct coupling often fails due to the steric bulk of the tert-butyl group; therefore, Kochi-Kumada catalysis (using Li₂CuCl₄) is essential to lower the activation energy and prevent Wurtz homocoupling.
The Logic:
-
Nucleophile: tert-Butylmagnesium chloride (
). We use the chloride rather than the bromide to reduce the molecular weight of salt byproducts and improve atom economy, though the bromide is more reactive. -
Electrophile: Allyl bromide (
). -
Catalyst: Dilithium Tetrachlorocuprate (
).[1] This catalyzes the cross-coupling via an organocopper intermediate, bypassing the steric barrier that hinders direct attack.
Pathway B: The "Forbidden" Route (Acid-Catalyzed Dehydration)
WARNING: Do not attempt to synthesize this molecule via the dehydration of 4,4-dimethyl-2-pentanol using sulfuric or phosphoric acid.
-
Why it fails: The formation of a carbocation adjacent to the tert-butyl group triggers a 1,2-methyl shift (Whitmore shift), rearranging the skeleton to form thermodynamically stable internal alkenes (e.g., 2,3-dimethyl-2-pentene).
Visualizing the Logic (DOT Diagrams)
Diagram 1: Synthesis Workflow & Decision Tree
This flowchart outlines the critical decision points to ensure product purity.
Caption: Decision tree highlighting the necessity of copper catalysis and the risks of acid-catalyzed routes.
Diagram 2: The Rearrangement Trap (Mechanism)
Understanding why acid synthesis fails is crucial for troubleshooting impurities.
Caption: The Whitmore Shift mechanism that produces isomeric impurities during acidic workups.
Detailed Protocol: Copper-Catalyzed Grignard Coupling
Objective: Synthesize this compound while minimizing homocoupling.
Reagents & Equipment
-
Reagents:
-
tert-Butylmagnesium chloride (2.0 M in THF).
-
Allyl bromide (Freshly distilled to remove stabilizers).
-
Dilithium Tetrachlorocuprate (
) solution (0.1 M in THF). -
Solvent: Anhydrous THF.
-
-
Equipment:
-
3-neck round bottom flask (flame dried,
atmosphere). -
Pressure-equalizing addition funnel.
-
Vigreux distillation column (Critical for isolation).
-
Step-by-Step Methodology
-
Catalyst Preparation:
-
If
is not available, prepare it in situ by mixing anhydrous (2 equiv) and (1 equiv) in THF. The solution should be bright orange/red.
-
-
Coupling Reaction:
-
Charge the flask with Allyl Bromide (1.0 equiv) and the Cu catalyst (1 mol%). Cool to 0 °C .
-
Note: Unlike standard Grignards where the halide is added to Mg, here we add the Grignard reagent to the allyl halide/catalyst mixture. This "inverse addition" keeps the concentration of the Grignard low, preventing homocoupling of the tert-butyl groups.
-
Dropwise Addition: Add
(1.1 equiv) slowly over 2 hours. Maintain temperature < 10 °C. -
Observation: The solution color will cycle (often dark to light) as the Cu(I)/Cu(III) catalytic cycle progresses.
-
-
Quench & Workup:
-
Quench slowly with saturated
. -
CRITICAL: Do not use HCl for quenching. Even dilute acid can trigger isomerization if the layers are left in contact.
-
Separate layers. Wash organic layer with brine.
-
Dry over anhydrous
.
-
-
Isolation (The Volatility Challenge):
-
Do NOT use a Rotary Evaporator if your solvent is THF (BP 66 °C) and product is BP 72 °C. Separation is nearly impossible.
-
Alternative: If possible, use Diethyl Ether (BP 35 °C) as the extraction solvent.
-
Distillation: Use a fractional distillation setup with a Vigreux column.
-
Fraction 1: Ether (35-40 °C).
-
Fraction 2: THF transition (60-68 °C).
-
Fraction 3: this compound (70-72 °C). [2]
-
-
Physical Properties & Data Table
| Property | Value | Relevance to Protocol |
| Boiling Point | 70 - 72 °C | Extremely close to THF (66 °C). Requires fractional distillation. |
| Density | 0.682 g/mL | lighter than water; organic layer is on top. |
| Flash Point | -12 °C | High Flammability Hazard. Ground all glassware. |
| Refractive Index | Use to verify purity of distilled fractions. | |
| Solubility | Immiscible in water | Standard aqueous workup applies. |
Troubleshooting FAQ
Q1: My yield is low, and I see a lot of 1,5-hexadiene (biallyl). What happened?
-
Diagnosis: This is the result of Wurtz homocoupling of the allyl bromide.
-
Cause: The local concentration of the Grignard reagent was too high relative to the catalyst turnover, or the temperature was too high.
-
Fix: Increase the stirring speed, lower the addition rate of
, and ensure your catalyst is active (should be orange/red, not black/precipitated).
Q2: I used a rotary evaporator to remove the solvent, and my flask is empty.
-
Diagnosis: You evaporated the product.
-
Cause: The boiling point (72 °C) is too close to common solvents under vacuum.
-
Fix: Never apply vacuum to this product for solvent removal. Use atmospheric pressure distillation with a fractionating column.
Q3: The NMR shows a singlet at
-
Diagnosis: Isomerization to 2,3-dimethyl-2-pentene (tetrasubstituted alkene).
-
Cause: Acidic contamination during workup or storage.
-
Fix: Ensure the quench was neutral/basic (ammonium chloride). Store the product over molecular sieves or with a trace of
stabilizer if long-term storage is required.
Q4: Can I use tert-butyllithium instead of the Grignard?
-
Answer: Yes, but it is far more pyrophoric and dangerous. The Grignard route is safer and sufficient with copper catalysis. If using
, the reaction must be kept at -78 °C to prevent decomposition of the THF solvent.
References
-
Whitmore, F. C. (1932). "The Common Basis of Intramolecular Rearrangements." Journal of the American Chemical Society, 54(8), 3274–3283.
- Foundational text on the "Whitmore Shift" mechanism explaining the instability of neopentyl systems in acid.
-
Tamura, M., & Kochi, J. (1971). "Coupling of Grignard Reagents with Organic Halides." Synthesis, 1971(06), 303-305.
- Establishes the protocol for Copper-catalyzed coupling (Kochi-Kumada conditions) to avoid Wurtz coupling.
-
Sigma-Aldrich. (n.d.). "this compound Product Specification."
-
Organic Syntheses. (1984). "Preparation of Alkenes via Cu-Catalyzed Coupling." Organic Syntheses, Coll. Vol. 6, p. 407.
- General reference for the catalytic cycle of Li2CuCl4 in Grignard couplings.
Sources
Optimizing Grignard reaction conditions for 4,4-dimethyl-1-pentene synthesis
Executive Summary
Synthesizing 4,4-dimethyl-1-pentene via the Grignard route involves the cross-coupling of tert-butylmagnesium chloride with allyl bromide (or allyl chloride). While theoretically straightforward, this reaction is notorious for three specific failure modes:
-
Wurtz Homocoupling: Formation of 2,2,3,3-tetramethylbutane or 1,5-hexadiene instead of the cross-product.
-
Initiation Latency: Difficulty forming the sterically hindered tert-butyl Grignard.
-
Isolation Loss: The product (bp 72°C) is frequently lost during solvent removal.
This guide provides optimized protocols and troubleshooting logic to navigate these pitfalls, utilizing Copper(I) catalysis to ensure selective cross-coupling.
Module 1: The Protocol (Optimized Workflow)
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| tert-Butyl Chloride | Precursor | 1.0 | Freshly distilled. |
| Magnesium Turnings | Reagent | 1.1 - 1.2 | Mechanically activated (crushed/stirred dry). |
| Allyl Bromide | Electrophile | 0.9 | Slight deficit to ensure full consumption. |
| Li₂CuCl₄ (0.1M in THF) | Catalyst | 0.01 - 0.03 | Critical for suppressing homocoupling. |
| THF / Diethyl Ether | Solvent | N/A | Anhydrous. Ether preferred for Grignard prep; THF for coupling. |
Step-by-Step Methodology
Step 1: Preparation of tert-Butylmagnesium Chloride [1][2][3]
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.
-
Activation: Add Mg turnings. Dry stir for 30 mins to expose fresh surface. Add a single crystal of I₂.
-
Initiation: Cover Mg with minimal ether. Add 5% of the t-BuCl. Heat gently until bleaching of iodine occurs.[3]
-
Propagation: Dilute remaining t-BuCl in ether (1:4 ratio). Add dropwise to maintain a gentle reflux.
-
Completion: Reflux for 30 mins post-addition. Titrate to confirm concentration (Target: ~1.0 - 1.5 M).
Step 2: The Kochi-Kumada Coupling
-
Cooling: Cool the Grignard solution to -10°C .
-
Catalyst Addition: Add Li₂CuCl₄ solution (1-3 mol%). The solution will turn dark/black.
-
Electrophile Addition: Add Allyl Bromide (diluted in THF) slowly over 1-2 hours.
-
Why? Keeping Allyl Bromide concentration low prevents Allyl-Allyl homocoupling.
-
-
Work-up: Quench with saturated NH₄Cl (cold). Extract with pentane or ether.
Step 3: Isolation (The Danger Zone)
-
Drying: Dry organic layer over MgSO₄. Filter.
-
Distillation: DO NOT ROTOVAP TO DRYNESS.
-
Use a Vigreux column (fractional distillation).
-
Distill off the solvent (Ether bp 35°C / THF bp 66°C) at atmospheric pressure.
-
Collect the fraction boiling at 70–73°C .
-
Module 2: Visual Workflows
Figure 1: Synthesis & Isolation Logic
Caption: Optimized workflow emphasizing Copper catalysis and fractional distillation to prevent product loss.
Module 3: Troubleshooting & FAQs
Category A: Reaction Initiation & Progression
Q: My Magnesium won't initiate with t-butyl chloride. The iodine color persists.
-
Diagnosis: tert-Alkyl halides are sterically hindered and sometimes sluggish to initiate compared to primary halides.
-
Solution:
-
Mechanical Activation: Stir the dry Mg turnings vigorously with a glass-coated stir bar overnight before adding solvent. This creates fresh micro-fractures.
-
Entrainment: Add a "sacrificial" amount (0.5 mL) of 1,2-dibromoethane or methyl iodide. These initiate rapidly, cleaning the Mg surface and generating heat to trigger the t-BuCl reaction.
-
Rieke Magnesium: For extremely stubborn cases, use Rieke Mg (highly reactive), though this is usually overkill for t-BuCl.
-
Q: The reaction started but stalled (Grignard crashed out).
-
Diagnosis: tert-Butylmagnesium chloride is less soluble in ether than primary Grignards, especially at high concentrations or low temperatures.
-
Solution: Add anhydrous THF (10-20% v/v) to the ether solution. The coordination of THF solubilizes the Grignard species. Note: Do not use pure THF for the preparation if possible, as it promotes Wurtz homocoupling more than ether.
Category B: Yield & Selectivity
Q: I see a large amount of 2,2,3,3-tetramethylbutane (dimer) in my GC-MS.
-
Diagnosis: This is the Wurtz homocoupling product of two t-butyl groups. It occurs when the concentration of alkyl halide is too high relative to the Mg surface area, or the temperature is too high.
-
Solution:
-
Dilution: Increase the volume of solvent.
-
Slow Addition: Add the t-BuCl solution much slower (over 2-4 hours).
-
Temperature: Keep the Grignard preparation between 30°C and reflux. Surprisingly, too cold can sometimes increase dimerization because the Grignard formation slows down, allowing unreacted halide to accumulate.
-
Q: I see 1,5-hexadiene (Biallyl) in the crude mixture.
-
Diagnosis: This results from the homocoupling of two Allyl Bromide molecules. This happens if Allyl Bromide is added too fast or if the catalyst is inactive.
-
Solution:
-
Inverse Addition? No. Stick to adding Allyl Bromide to the Grignard, but ensure the Li₂CuCl₄ catalyst is present.
-
Addition Rate: Slow down the addition of Allyl Bromide.
-
Cryogenics: Lower the coupling temperature to -20°C.
-
Category C: Isolation (The "Missing Product" Phenomenon)
Q: My reaction went to completion (verified by GC), but after rotovapping, the flask is empty.
-
Diagnosis: User Error. this compound has a boiling point of ~72°C. Standard rotary evaporation (often set to 40°C bath / <100 mbar) will codistill the product with the solvent.
-
Solution:
-
No Vacuum: Do not use a vacuum pump.
-
Fractional Distillation: Use a Vigreux column. Distill the solvent (Ether/THF) at atmospheric pressure.
-
Chaser Solvent: Use a high-boiling chaser (like decalin) if you need to push the last bit of product over, though usually, simple distillation is sufficient.
-
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common failure modes in Grignard synthesis.
References
-
Organic Syntheses , Coll. Vol. 6, p. 737 (1988); Vol. 58, p. 127 (1978). Preparation of Alkyl Chlorides and Grignard Reagents.[1][2][4][5][6][7][8][9][10]Link
-
Kochi, J. K., & Tamura, M. (1971). Coupling of Grignard Reagents with Organic Halides.[4][5][6][7][8] Synthesis, 1971(06), 303-305. (Foundational text on Li₂CuCl₄ catalysis). Link
-
Sigma-Aldrich/Merck . Product Specification: this compound (CAS 762-62-9).[11][12] (Verifying physical properties/Boiling Point).[9][13] Link
- Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press.
Sources
- 1. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Precision Control of Molecular Weight in Metallocene Catalysis
Status: Online
Operator: Senior Application Scientist
Ticket ID: MW-CTRL-2024
Subject: Troubleshooting and Optimizing Molecular Weight (
Introduction: The Balance of Propagation and Termination
Welcome to the technical support hub. In metallocene catalysis, molecular weight (
To control
Module 1: Diagnostic Hub (Troubleshooting)
Use this section to identify the root cause of your molecular weight deviations.
Issue 1: Molecular Weight is Consistently Lower than Target
Diagnosis: The "Termination" rate is outpacing "Propagation."
-
Check 1: Temperature (
). Are you running >70°C? -
Check 3: Monomer Starvation.
Issue 2: Broad Polydispersity Index (PDI > 3.0)
Note: Single-site metallocenes should theoretically yield PDI
-
Check 1: Catalyst Activation Time.
-
Check 2: Thermal Gradients.
Issue 3: Catalyst is Unresponsive to Hydrogen ( )
Diagnosis: Ligand architecture is blocking the
-
Mechanism:[1][2][3][4][5][6][7] Some bulky ligands (e.g.,
-symmetric bis-indenyls with 2,4-substitution) sterically hinder the approach of to the metal center. -
Fix: You cannot fix this with process conditions easily. You must switch to a less sterically encumbered ligand or use diethyl zinc (DEZ) as an alternative transfer agent.
Module 2: The Mechanics (Visualizing the "Exit Doors")
To fix the problem, you must visualize the microscopic competition at the active site (
Diagram: The Chain Transfer Decision Tree
This diagram illustrates the three main pathways a polymer chain takes: growing (Propagation), terminating via heat (
Caption: The "Exit Doors" of Polymerization. Red path dominates at high T; Green path is the primary industrial control knob; Yellow path is often an unintended side reaction with MAO.
Module 3: Experimental Protocols
Do not rely on guesswork. Use these standardized protocols to benchmark your catalyst's behavior.
Protocol A: The Hydrogen Response Curve
Objective: Determine the sensitivity of your specific catalyst to
-
Preparation: Prepare a 1L Buchi reactor. Bake out at 100°C under vacuum for 1 hour.
-
Scavenging: Add solvent (Toluene/Heptane) and Scavenger (e.g., TiBA or MAO, 0.5 mmol). Stir 10 min.
-
Baseline Run (0 ppm
):-
Saturate with Ethylene (constant pressure, e.g., 5 bar).
-
Inject Catalyst.[8] Run for 30 mins.
-
Record Activity and measure
(GPC).
-
-
The Step-Up:
-
Repeat the run, but introduce
before ethylene saturation. -
Dosing: Use a differential pressure vessel (e.g., 50 mL bomb).
-
Delta P: 5 psi, 10 psi, 20 psi, 50 psi (
).
-
-
Analysis: Plot
vs. . The slope is your chain transfer constant ( ).
Protocol B: The "Al-Switch" Test
Objective: Determine if your cocatalyst is sabotaging your molecular weight.
-
Control: Run standard polymerization with MAO at Al:Zr = 1000:1.
-
Variable: Run the same condition but reduce MAO to Al:Zr = 200:1 (if stability allows) OR switch to a Borate activator (e.g.,
) with a minimal scavenger (TiBA, Al:Zr = 20:1). -
Result Interpretation:
-
If
increases significantly (e.g., doubles) with Borate/low-Al, your MAO is acting as a Chain Transfer Agent. -
Action: If you need high
, switch to Borate activators or "Low-TMA" grades of MAO.
-
Module 4: Reference Data
Table 1: Ligand Symmetry & Molecular Weight Characteristics
Use this to select the right catalyst architecture for your target polymer.
| Symmetry Class | Representative Ligand | Typical | PDI Characteristics | Mechanism Note |
| Low - Medium | Broad (2.5 - 3.5) | Rings rotate; multiple conformers lead to broader PDI. | ||
| Medium - High | Narrow (~2.0) | Rigid bridge prevents rotation; highly stereoselective (Isotactic PP). | ||
| Very High | Narrow (~2.0) | Syndiotactic specific; bulky fluorenyl ligand suppresses | ||
| Constrained Geometry | High | Narrow (~2.0) | "Open" active site allows good comonomer incorporation but high |
References
-
Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. Link
-
Quintanilla, E., et al. (2006).[2] "Chain transfer to aluminium in MAO-activated metallocene-catalyzed polymerization reactions." Chemical Communications. Link
-
Chirik, P. J., & Bercaw, J. E. (2005).[7] "Cyclopentadienyl and Olefin Substituent Effects on Insertion and β-Hydrogen Elimination with Group 4 Metallocenes." Organometallics. Link
-
Amer, I., & van Reenen, A. (2013). "Hydrogen effects in the polymerization of propylene with C2 symmetric metallocene catalysts." e-Polymers. Link
-
Langston, J., et al. (2005).[7] "One-Pot Process of Preparing Long Chain Branched Polypropylene Using C2-Symmetric Metallocene Complex and a 'T' Reagent." Macromolecules. Link
Sources
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. Chain transfer to aluminium in MAO-activated metallocene-catalyzed polymerization reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Chain transfer to aluminium in MAO-activated metallocene-catalyzed polymerization reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Precision Polymerization of 4,4-Dimethyl-1-Pentene
The following technical guide addresses the reduction of polydispersity (PDI) in the polymerization of 4,4-dimethyl-1-pentene . This monomer, often referred to as "neopentyl ethylene," presents unique challenges due to the extreme steric bulk of the tert-butyl group at the
Executive Summary
Achieving a narrow polydispersity index (PDI < 2.0) with This compound is chemically demanding. The massive tert-butyl group creates significant steric hindrance, often leading to slow insertion rates and increased susceptibility to chain transfer events. Standard heterogeneous Ziegler-Natta catalysts typically yield broad PDIs (4.0–10.0) due to multi-site kinetics. To reduce PDI, you must transition to Single-Site Catalysts (SSCs) —specifically Metallocenes or Constrained Geometry Catalysts (CGCs) —and strictly control chain transfer mechanisms.
Module 1: Catalyst Selection & Activation
The "Hardware" of your reaction.
Q1: I am using a standard TiCl₄/MgCl₂ catalyst. Why is my PDI consistently above 4.0?
Diagnosis: You are observing the "Multi-Site Effect."
Explanation: Heterogeneous Ziegler-Natta catalysts contain multiple types of active sites (e.g., corner sites, edge sites, varying coordination environments). Each site has a distinct ratio of propagation rate (
-
Site A: Fast propagation, slow termination
High MW chain. -
Site B: Slow propagation, fast termination
Low MW chain. The superposition of these distributions results in a broad PDI.
The Solution: Switch to a Single-Site Catalyst (SSC) . For this compound, the active site must be open enough to accommodate the bulky neopentyl group but rigid enough to prevent chain transfer.
Recommended Catalyst Architectures:
| Catalyst Class | Specific Complex Recommendation | Expected PDI | Mechanism |
|---|---|---|---|
| C₂-Symmetric Metallocene | rac-dimethylsilylbis(2-methyl-4-phenylindenyl)ZrCl₂ | 1.8 – 2.2 | Isospecific control; rigid ligand framework minimizes chain transfer. |
| Constrained Geometry (CGC) | [Me₂Si(C₅Me₄)(NtBu)]TiCl₂ | 1.9 – 2.5 | "Open" active site allows bulky monomer insertion; excellent for copolymers. |
| Post-Metallocene (Living) | Bis(phenoxy-imine)Ti complexes ("FI Catalysts") | 1.1 – 1.3 | Living characteristics at low temp; suppresses
Q2: I switched to a Zirconocene, but activity plummeted. Why?
Diagnosis: Steric blockage at the active site. Explanation: this compound is sterically massive. If your metallocene ligands are too bulky (e.g., bis(fluorenyl) systems), the monomer cannot reach the metal center effectively. Fix: Use a catalyst with a "bridged" ligand structure to open the aperture of the active site (an ansa-metallocene) or use a "half-sandwich" CGC titanium catalyst which is less sterically crowded than a bis-Cp zirconocene.
Module 2: Reaction Conditions & Kinetics
The "Software" of your reaction.
Q3: How does temperature affect PDI for this specific monomer?
Insight: There is a critical trade-off between Living Character and Activity .
-
High Temp (> 60°C): Increases activity (overcoming the steric barrier) but drastically increases
-Hydride elimination. This leads to chain termination and broader PDI. -
Low Temp (< 0°C): Suppresses termination (narrow PDI), but propagation (
) becomes glacial due to the monomer's bulk.
Optimization Protocol: Run a temperature sweep. For most metallocenes with this monomer, the "Sweet Spot" is 20°C – 40°C .
-
If PDI is still broad: Lower temperature to 0°C and increase reaction time (24-48h).
-
*If Yield is < 5%: * Increase catalyst concentration, not temperature.
Q4: Which activator should I use: MAO or Borates?
Recommendation: Borate Activators (e.g.,
Module 3: Experimental Protocol (Low PDI Synthesis)
Objective: Synthesize Poly(this compound) with PDI < 2.0. System: High-Vacuum Line / Glovebox (Argon atm).
Step-by-Step Methodology
-
Monomer Purification (CRITICAL):
-
This compound often contains isomer impurities.
-
Stir monomer over CaH₂ for 24h.
-
Vacuum distill immediately before use.
-
Pass through activated alumina column inside glovebox to remove trace polar impurities.
-
-
Catalyst Prep:
-
Dissolve rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ (10
mol) in dry Toluene. -
Add TIBA (Triisobutylaluminum) as a scavenger (Al/Zr = 50:1) to the solvent/monomer mix before adding catalyst.
-
-
Polymerization:
-
Reactor: 250 mL Schlenk flask or Glass Reactor.
-
Solvent: Toluene (30 mL).
-
Monomer: this compound (5 mL).
-
Temp: Equilibrate to 25°C .
-
Initiation: Inject Catalyst solution followed immediately by Activator (Borate, B/Zr = 1.2:1).
-
Visual Check: Solution should turn yellow/orange (active species).
-
-
Termination:
-
Quench with acidic methanol (HCl/MeOH) after desired conversion (keep conversion < 20% for narrowest PDI if not using a living system).
-
-
Workup:
-
Precipitate in excess MeOH. Filter. Dry under vacuum at 60°C.
-
Module 4: Troubleshooting Visualization
Mechanism of PDI Broadening vs. Control
The following diagram illustrates the kinetic competition determining PDI.
Caption: Kinetic pathways in bulky olefin polymerization. Suppressing the red pathways (Termination/Transfer) is required to lower PDI.
Workflow: From Monomer to Polymer
Caption: Operational workflow for precision polymerization of this compound.
References
-
Living Copolymerization of Bulky Olefins: Title: Living copolymerization of ethylene with 4-methyl-1-pentene by an α-diimine Ni(II) catalyst.[1] Source: Polymer Chemistry (RSC). URL:[Link]
-
Constrained Geometry Catalysts for Bulky Monomers: Title: Copolymerization of Ethylene with α-Olefins Containing Various Substituents Catalyzed by Half-Titanocenes.[2] Source: Macromolecules (ACS). URL:[Link]
-
Metallocene Catalysis of 4-Methyl-1-Pentene (Analogous System): Title: Polymerization of Allyltrimethylsilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Source: PMC (NIH). URL:[Link]
-
Stereoselective Polymerization Principles: Title: Metallocenes and Beyond for Propene Polymerization. Source: Organometallics (ACS). URL:[Link]
Sources
Influence of monomer purity on Ziegler-Natta catalyst activity
Technical Support Center: Catalyst Optimization & Purity Control Current Status: Operational | Topic: Ziegler-Natta (ZN) Catalyst Sensitivity
Welcome to the Advanced Catalysis Support Hub
User Persona: Senior Application Scientist Scope: This guide addresses the critical impact of monomer purity on Ziegler-Natta catalyst performance. While ZN catalysts are the workhorses of polyolefin synthesis, the purity protocols detailed here are directly transferable to pharmaceutical process chemistry involving air/moisture-sensitive organometallics (e.g., Buchwald-Hartwig or Suzuki couplings).
Module 1: Diagnostic Triage
Use this section to correlate observed experimental failures with specific impurity classes.
Q: My reaction productivity dropped suddenly. How do I identify the culprit based on kinetic profiles?
A: The shape of your kinetic profile is a fingerprint of the specific poison mechanism. Use the logic flow below to diagnose the issue.
Symptom: Immediate "Dead" Reactor
-
Cause: Strong Lewis bases (CO,
, Arsine) or gross moisture contamination. -
Mechanism: These poisons coordinate irreversibly (or with high binding constants) to the
active site or instantaneously destroy the aluminum alkyl cocatalyst.
Symptom: Slow/Decaying Activity (Non-Stationary Kinetics)
-
Cause: Weak poisons (Alkynes, Dienes) or insufficient scavenging.
-
Mechanism: The poison competes with the monomer for the active site or slowly accumulates, forming dormant species.
Symptom: Broadened Molecular Weight Distribution (MWD)
-
Cause: "Selective" poisoning.[1]
-
Mechanism: Heterogeneous ZN catalysts have multiple active site types. Some poisons preferentially deactivate the highly active, stereospecific sites, leaving less active sites to produce lower MW, atactic polymer.
Visual Diagnostic Workflow
Figure 1: Decision tree for correlating reactor symptoms with specific monomer impurities.
Module 2: The "Poison" Database
Specific tolerance limits and mechanisms. Note: "Tolerance" assumes a standard Al/Ti ratio of 20-50. Higher ratios can mask impurities but increase ash content.
Q: What are the absolute limits for common impurities in polymer-grade monomers?
A: Refer to the table below. Note that Carbon Monoxide (CO) is the most potent inhibitor, often used intentionally to "kill" reactions in emergencies.
| Impurity Class | Specific Compound | Tolerance Limit (ppm) | Impact on Catalyst | Mechanism |
| Permanent Gases | Carbon Monoxide (CO) | < 0.05 | Catastrophic | Irreversible coordination to |
| Carbon Dioxide ( | < 1.0 | High | Inserts into Ti-C bond; destroys cocatalyst [1]. | |
| Oxygen ( | < 2.0 | Moderate/High | Oxidizes Al-alkyl; forms peroxides [1, 4]. | |
| Polar Volatiles | Water ( | < 5.0 | High | Hydrolyzes Al-alkyl to form inactive aluminoxanes; lowers Al/Ti ratio [5]. |
| Methanol / Alcohols | < 5.0 | High | Reacts with | |
| Sulfur Species | < 0.1 | Catastrophic | Permanently poisons metal center (catalyst death) [6]. | |
| Unsaturated HCs | Acetylene / Methylacetylene | < 5.0 | Moderate | Coordinates strongly; slows propagation rate [2]. |
| Dienes (Propadiene) | < 5.0 | Moderate | Forms dormant species or causes cross-linking. |
Q: Why is CO so much more damaging than water? A:
-
Water primarily attacks the aluminum cocatalyst (e.g., Triethylaluminum, TEAL). Since TEAL is usually present in excess (Al/Ti ratio > 20), it acts as a "scavenger," sacrificing itself to protect the Titanium center.
-
CO , however, binds directly and competitively to the Titanium active site with a binding affinity orders of magnitude higher than the olefin monomer. Even trace amounts of CO can block the active sites, regardless of how much cocatalyst is present [1, 3].
Module 3: Purification & Mitigation Protocols
How to ensure monomer purity before it enters the reactor.
Q: How do I design a purification train for "dirty" monomer feed?
A: You must employ a multi-stage "Guard Bed" system. Relying on a single column is insufficient for high-activity ZN catalysts.
Protocol: The 3-Stage Purification Train
-
Stage 1: Bulk Water/Polar Removal (Alumina/Zeolite)
-
Material: Activated Alumina (F-200) or Molecular Sieve 13X.
-
Function: Removes bulk water, alcohols, and ammonia.
-
Operation: Regenerate at 250°C under
flow.
-
-
Stage 2: Selective Sulfur/COS Removal (Metal Oxide)
-
Material: Hybrid adsorbents (e.g., Selexsorb® COS).
-
Function: Specifically targets Carbonyl Sulfide (COS) and
. -
Note: Standard 3A/4A sieves do not remove COS effectively.
-
-
Stage 3: Final Polishing (De-oxo / De-CO)
-
Material: Reduced Copper (CuO) or Nickel catalyst.
-
Function: Chemisorbs
and CO.[2] -
Critical: Must be reduced with
prior to use.
-
Purification Workflow Diagram
Figure 2: Standard multi-stage monomer scrubbing train for Ziegler-Natta polymerization.
Module 4: Advanced FAQs (Mechanism & Kinetics)
Q: Can I compensate for impure monomer by just adding more cocatalyst (TEAL/TIBA)? A: Only partially.
-
The Scavenging Effect: Excess Al-alkyl will react with water and oxygen, neutralizing them before they hit the Titanium center.
-
The Downside:[3][4] The reaction product of TEAL + Water is an aluminoxane. While aluminoxanes activate Metallocenes, in ZN systems they can alter the stereospecificity (tacticity) and broaden the molecular weight distribution [5]. Furthermore, high Al loadings increase the "ash" content in the final polymer, requiring expensive post-reaction washing steps.
Q: How does Acetylene poisoning differ from CO poisoning? A:
-
CO is a "site blocker."[2] It binds and stops activity.[1][2] If CO is removed (vented), activity may partially recover (reversible inhibition) [3].
-
Acetylene undergoes insertion but often forms a stable vinyl-metal bond that is slow to insert the next monomer. It acts as a "brake" on the propagation rate rather than a hard stop, leading to lower productivity and changes in polymer chain architecture [2].
Q: What is the "Colorimetric Test" for quick purity validation? A: Before starting a critical batch, perform a TiCl4 Spark Test :
-
In a glovebox, take a sample of your liquid monomer (if liquid) or solvent.
-
Add a drop of neat
. -
Result: If the solution turns yellow/orange, you have impurities (Lewis bases). If it remains water-white or slightly pale yellow, purity is likely sufficient for standard runs.
References
-
MDPI. (2024). Study of the Chemical Activities of Carbon Monoxide, Carbon Dioxide, and Oxygen Traces as Critical Inhibitors of Polypropylene Synthesis. Link
-
MDPI. (2024). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization. Link
-
ACS Publications. (2020). Disclosing the Interaction between Carbon Monoxide and Alkylated Ti3+ Species: a Direct Insight into Ziegler–Natta Catalysis. Link
-
ResearchGate. Effect of Water on the Supported Ziegler–Natta Catalysts: Optimization of the Operating Conditions. Link
-
PubMed. Quantification of poisons for Ziegler Natta catalysts and effects on the production of polypropylene. Link
Sources
Preventing catalyst deactivation during 4,4-dimethyl-1-pentene polymerization
Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Catalyst Deactivation & Process Stability
Mission Statement
You are working with 4,4-dimethyl-1-pentene (DMP) , a bulky
This guide addresses the three primary failure modes: Poisoning (Feedstock) , Thermal Decay (Kinetics) , and Steric Dormancy (Mechanism) .
Module 1: Feedstock Integrity & Scavenging
"My catalyst dies immediately upon injection."
In 90% of cases involving bulky olefins, "deactivation" is actually "poisoning." The low propagation rate (
Diagnostic Protocol: The Scavenger Stress Test
| Symptom | Probable Cause | Corrective Action |
| Instant Color Change (e.g., Yellow | Polar impurities ( | Increase scavenger loading (MAO/TIBA) in the reactor before catalyst injection. |
| No Exotherm | Carbonyl/Peroxide contamination in Monomer. | CRITICAL: DMP monomer requires rigorous deoxygenation. See Protocol A. |
| Slow Die-off (<5 mins) | "Dimethylalane" formation (Metallocene specific). | Switch alkylating agent. Avoid TMA; use TIBA or TIOA. |
Protocol A: DMP Monomer Purification (The "Double-Pass" Method)
Standard alumina columns are insufficient for high-purity DMP polymerization.
-
Pre-drying: Stir DMP monomer over
(5% w/v) for 12 hours. Vacuum transfer to a Schlenk flask. -
Scavenging: Add tri-isobutylaluminum (TIBA) (0.5 mol% relative to monomer). Stir for 30 mins at room temperature.
-
Why TIBA? Trimethylaluminum (TMA) can form stable complexes with the catalyst that inhibit bulky monomer insertion. TIBA is bulkier and dissociates easier.
-
-
Flash Distillation: Distill the monomer directly into the polymerization reactor or a sealed burette.
-
Note: Discard the first 5% and last 10% of the distillate.
-
Module 2: Kinetic Management
"The reaction starts well but stops after 10 minutes."
This is Thermal Deactivation . The polymerization of bulky olefins is often exothermic, but the catalyst active species (especially cationic metallocenes) are thermally fragile.
The Temperature-Activity Paradox
For DMP, higher temperatures increase the insertion rate (overcoming the steric barrier) but exponentially increase the rate of
Recommended Operating Window:
-
Ziegler-Natta (Ti-based):
-
Metallocene (Zr/Hf-based):
-
Post-Metallocene (Pyridylamido Hf):
(Most thermally robust).
Troubleshooting Q&A
Q: I see low molecular weight (MW) and rapid catalyst decay. Is this related?
A: Yes. This is the
-
The Problem: The
species is often less stable or can become dormant. -
The Fix: Increase monomer concentration (
). This forces the propagation rate ( ) to outcompete the elimination rate ( ). Maintain DMP concentration > 2.0 M.
Module 3: Mechanistic Troubleshooting
"I have activity, but the yield is low and the polymer is amorphous."
This indicates Stereo-Error Deactivation . The catalyst is inserting the monomer, but "mistakes" (regio-errors) are creating dormant sites that block further activity.
The Mechanism: The "Dormant Site" Trap
In DMP polymerization, a 2,1-insertion (mis-insertion) places the bulky tert-butyl group directly adjacent to the metal center. This creates a steric wall so massive that the catalyst cannot insert the next monomer. The site is technically "live" but kinetically dead (Dormant).
Visualizing the Deactivation Pathways
The following diagram maps the life-cycle of a catalyst active site during DMP polymerization, highlighting the "off-ramps" to deactivation.
Figure 1: Catalyst life-cycle showing the "Dormant Site" trap caused by 2,1-misinsertion and the reactivation pathway via Hydrogen.
Solution: Hydrogen Reactivation
Q: How do I wake up "Dormant" sites?
A: Introduce trace amounts of Hydrogen (
-
molecules can slip past the steric bulk of a dormant 2,1-inserted chain, cleave it (hydrogenolysis), and regenerate a small, active Metal-Hydride (
) site that is ready to polymerize again. -
Dosing: 0.1 - 0.5 mol%
relative to monomer.
Module 4: Post-Run Analysis (Forensics)
"Did I actually make Poly-DMP?"
DMP is often confused with 4MP1. The melting point is your primary confirmation tool.
| Polymer | Melting Point ( | Crystallinity | Notes |
| Isotactic Poly-DMP | > 375°C | High | Requires high stereoregularity (mmmm > 95%). |
| Atactic Poly-DMP | N/A (Amorphous) | None | Result of "loose" ligand geometry (e.g., Cp2ZrCl2). |
| Poly-4MP1 (TPX) | ~235°C | High | Common contaminant or misidentified monomer. |
Reference Library
-
Bulky Olefin Thermodynamics: Pure and Applied Chemistry, "Homo- and copolymers of 4-methyl-1-pentene and bulky alpha-olefins." (Confirming
> 380°C for Poly-DMP). -
Deactivation Pathways: University of Victoria, "Catalyst Deactivation Processes during 1-Hexene Polymerization" (identifying dimethylalane dormant species).
-
Metallocene Activity: MDPI, "Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts."
-
Monomer Synthesis & Properties: Sigma-Aldrich, "this compound Technical Data."
Sources
Addressing reactor fouling during 4,4-dimethyl-1-pentene polymerization
Topic: Addressing Reactor Fouling During Polymerization
Executive Summary
Polymerizing 4,4-dimethyl-1-pentene (DMP) presents unique challenges compared to standard alpha-olefins (like propylene) or even its isomer 4-methyl-1-pentene (TPX). The bulky neopentyl side group creates significant steric hindrance, slowing propagation rates and increasing the sensitivity of the active site to local thermal fluctuations.
Fouling in DMP polymerization typically manifests as sheeting (thin films on walls) or agglomeration (chunks). These are rarely random; they are deterministic failures of the Catalyst-Solvent-Thermal (CST) triad.
This guide provides a root-cause analysis and actionable protocols to eliminate fouling.
Part 1: The Mechanics of Fouling
To solve fouling, you must understand its origin.[1] In DMP polymerization, fouling is a convergence of three vectors:
-
Kinetic/Morphological: The catalyst fragments too quickly or unevenly, creating "fines" that migrate to the walls.
-
Thermodynamic: Local "hot spots" at the reactor wall cause the polymer to melt or swell, becoming an adhesive.
-
Electrostatic: Non-conductive polymer particles build triboelectric charge, pinning them to the grounded metal reactor wall.
Visualizing the Fouling Pathway
Figure 1: The "Fines-Static-Thermal" cycle leading to reactor sheeting. Green nodes indicate critical intervention points.
Part 2: Troubleshooting Guides & FAQs
Module A: Catalyst & Morphology Control
Q1: I am seeing a thin, transparent film of polymer on the reactor walls and stirrer shaft. What is causing this?
Diagnosis: This is classic "Sheeting" caused by catalyst fines. When a highly active catalyst (like Ziegler-Natta TiCl₄/MgCl₂ or a supported Metallocene) hits the monomer, it fractures. If it fractures too violently, it creates microscopic "fines." These fines are light, easily charged by static, and drift to the walls where they polymerize. Because the wall is not cooled as efficiently as the bulk liquid, these particles melt and fuse into a sheet.
Protocol: The Pre-Polymerization Step You must "armor" your catalyst particle before it enters the main reactor conditions.
-
Dilution: Suspend your catalyst in a heavy mineral oil or dilute solvent, not pure monomer.
-
Low Temperature: Cool the catalyst slurry to 0°C - 10°C.
-
Slow Feed: Introduce a small amount of monomer (approx. 3-5g polymer per gram of catalyst) very slowly.
-
The Goal: You want to grow a "shell" of polymer around the catalyst particle. This shell slows down monomer diffusion during the main reaction, preventing the particle from exploding into fines [1].
Q2: My reaction exotherms uncontrollably at the start, leading to immediate chunk formation.
Diagnosis: "Runaway Kinetics" due to the bulky nature of DMP. While DMP propagation is sterically hindered, the insertion energy is high. If you inject all monomer at once (batch), the initial heat generation exceeds the cooling capacity.
Protocol: Temperature Ramping & Comonomer Dosing
-
Do not start at the optimal polymerization temperature (e.g., 50-70°C).
-
Start Low: Initiate polymerization at 20-30°C.
-
Ramp: Increase temperature by 1°C/min to the target. This allows the catalyst active sites to activate gradually rather than all at once.
-
Scavenger Check: Ensure your Aluminum Alkyl scavenger (TEAL or TiBA) is not overdosed. Excess scavenger can reactivate dormant sites too quickly.
Module B: Solvent & Solubility Thermodynamics
Q3: The polymer seems to precipitate as a sticky "gum" rather than a powder, clogging the bottom valve. Why?
Diagnosis: Solubility Parameter Mismatch (Swelling).[2]
Poly(this compound) has a specific solubility parameter (
Data: Solvent Selection Matrix
| Solvent Type | Boiling Point (°C) | Interaction with Poly(DMP) | Risk Level | Recommendation |
| Toluene | 110.6 | High Solubility (Swelling) | High | Avoid for slurry; good for high-temp solution (>90°C). |
| Heptane | 98.4 | Moderate | Medium | Standard choice, but can cause swelling if T > 50°C. |
| Decane | 174.1 | Low (at low T) | Low | Excellent for slurry. Promotes hard particle formation. |
| Cyclohexane | 80.7 | Very High Solubility | Critical | Will form gels rapidly. Use only for solution processes. |
Protocol: The "Nonsolvent" Dosing If you are running a slurry process and getting gum:
-
Switch to a higher carbon-number alkane (e.g., Decane or Isopar E).
-
Doping: Add 5-10% of a nonsolvent like perfluorohexane or a specific siloxane (if compatible with catalyst) to increase the interfacial tension between the polymer and solvent, forcing it to precipitate as a hard sphere [2].
Module C: Electrostatics & Surface Physics
Q4: I hear "popping" sounds in the reactor, or the temperature probes show erratic spikes.
Diagnosis: Static Discharge & Local Hot Spots. The non-conductive DMP polymer is generating static electricity against the walls. The "spikes" are not bulk temperature changes; they are polymer growing on the thermocouple.
Protocol: Static Dissipation
-
Wall Cleaning: Passivate the reactor walls before the run.
-
Step 1: Wash with hot toluene.
-
Step 2: Rinse with ethanol (to remove catalyst poisons).
-
Step 3: Bake out at 100°C under vacuum.
-
Step 4 (Critical): Purge with Nitrogen containing 500 ppm moisture (briefly) to kill static, then strictly dry Nitrogen.
-
-
Antistatic Agents: Use a commercial antistatic agent (e.g., STADIS 450).
-
Dosage: 0.5 - 2.0 ppm relative to the bed weight/solvent volume.
-
Warning: These often contain alcohols or amines that kill catalyst activity. You must balance static control vs. yield loss [3].
-
Part 3: Experimental Workflow for Fouling-Free Synthesis
Workflow Visualization
Figure 2: Step-by-step decision matrix for minimizing fouling risks.
Standard Operating Procedure (SOP) for Reactor Passivation
-
Mechanical Clean: Remove all visible polymer crusts using brass tools (non-sparking, non-scratching). Scratches on the reactor wall serve as nucleation sites for new fouling.
-
Solvent Boil: Reflux Toluene at 110°C for 2 hours to dissolve oligomers.
-
Chemical Scavenging:
-
Fill reactor with dry solvent (Heptane).
-
Add 2-3 mL of Aluminum Alkyl (e.g., Triethylaluminum).
-
Stir at 60°C for 30 minutes.
-
Why? This scavenges moisture/oxygen on the wall surface. If you don't do this, the catalyst will die exactly when it touches the wall, creating a sticky "dead polymer" layer that initiates sheeting [4].
-
-
Drain & Fill: Drain the scavenger solution and immediately fill with fresh reaction solvent.
References
-
McKenna, T. F. L., et al. (2013). "Particle Growth and Fragmentation in Heterogeneous Olefin Polymerization." Macromolecular Reaction Engineering.
-
Beck, H. N. (1993). "Solubility characteristics of poly(4-methyl-1-pentene)." Journal of Applied Polymer Science.
-
Hendrickson, G. (2006).[3] "Electrostatics and Gas Phase Fluidized Bed Polymerization Reactor Wall Sheeting." Chemical Engineering Science.
-
Sowinski, A., et al. (2012).[3] "Effect of fluidizing particle size on electrostatic charge generation and reactor wall fouling."[3][4] Powder Technology.
Sources
Enhancing the thermal stability of poly(4,4-dimethyl-1-pentene) with additives
Diagnostic Hub: Understanding the Failure Mode
Before selecting additives, you must understand why Poly(4,4-dimethyl-1-pentene) (PDP) degrades. Unlike linear polyethylene, PDP possesses a bulky neopentyl side group attached to every alternate carbon on the backbone.
The Structural Vulnerability: The critical weak point is the tertiary carbon on the polymer backbone. While the bulky side chain provides high melting points and unique solubility, it also induces steric strain that can lower the activation energy for hydrogen abstraction.
The Degradation Cascade:
-
Initiation: Heat/Shear removes a Hydrogen atom from the tertiary backbone carbon.
-
Propagation: The resulting macro-radical reacts with
to form peroxy radicals ( ). -
Chain Scission: Unchecked, this leads to backbone cleavage (lowering Molecular Weight) or crosslinking (gel formation), resulting in brittleness and melt flow instability.
Visualization: The Thermo-Oxidative Degradation Cycle
The following diagram illustrates the specific pathway for PDP degradation and where specific additives intervene.
Figure 1: Mechanism of PDP thermo-oxidative degradation and additive intervention points.[1]
Stabilization Protocol: The "Synergistic Blend"
For PDP, a single additive is insufficient due to the high processing temperatures (often >260°C). You must employ a synergistic system.
The Formulation Matrix
| Component Type | Function | Recommended Chemistry | Dosage (ppm) | Mechanism |
| Primary AO | Radical Scavenger | Sterically Hindered Phenol (e.g., AO-1010 or AO-1330) | 500 - 1500 | Donates H atom to |
| Secondary AO | Hydroperoxide Decomposer | Phosphite/Phosphonite (e.g., AO-168 or AO-626) | 1000 - 2000 | Reacts with unstable hydroperoxides ( |
| Acid Scavenger | Neutralizer | Calcium Stearate or DHT-4A (Hydrotalcite) | 200 - 500 | Neutralizes acidic catalyst residues (Ti/Cl) that catalyze degradation. |
Step-by-Step Compounding Workflow
Objective: Homogeneous dispersion of additives into the PDP matrix without degrading the polymer during the mixing process.
-
Pre-Blending:
-
Action: Tumble mix PDP pellets/powder with the additive package.
-
Technical Insight: Use a low-shear mixer to avoid static buildup. If using powder PDP, ensure the particle size of the additives matches the polymer to prevent segregation.
-
-
Extrusion (The Critical Step):
-
Temperature Profile: Set a reverse profile if possible. Feed zone: 230°C -> Metering zone: 270°C.
-
Why? PDP requires high heat to melt, but excessive heat in the feed zone causes premature oxidation before the additives are fully dispersed.
-
Inerting: Nitrogen blanket on the hopper is mandatory for high-purity grades.
-
Validation: Monitor the color of the extrudate. Any yellowing indicates the Primary AO is being consumed too fast (increase Phosphite ratio).
-
-
Pelletization:
-
Action: Immediate quenching in a water bath.
-
Why? Slow cooling promotes large spherulite formation, which can affect mechanical properties, though it doesn't directly impact chemical stability.
-
Troubleshooting Guide & FAQs
This section addresses real-world deviations observed in PDP processing.
Q1: My PDP resin is turning yellow immediately after extrusion. What is happening?
Diagnosis: This is likely "Phenolic Yellowing" or "Over-oxidation."
-
Cause A (Gas Fading): If you are in an area with high NOx (forklift exhaust), the phenolic antioxidant is reacting with NOx to form quinones (yellow/pink).
-
Cause B (Thermal Consumption): Processing temp is too high, consuming the phosphite, leaving the phenol to fight hydroperoxides alone, which produces colored transformation products.
Corrective Action:
-
Immediate: Increase the Phosphite:Phenol ratio from 2:1 to 4:1. The phosphite protects the phenol.
-
Advanced: Switch the Primary AO to a phenol-free system (e.g., Hydroxylamine based) or a high-performance phenolic like 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione (AO-3114) which has better color stability.
Q2: The Melt Flow Index (MFI) increases drastically during compounding.
Diagnosis: Chain Scission is dominating.
-
Mechanism: The polymer backbone is breaking faster than it is crosslinking. This is typical for branched polyolefins like PDP and PP.
Corrective Action:
-
Step 1: Verify Oxygen exclusion. Are you running a Nitrogen blanket?
-
Step 2: Increase the Secondary Antioxidant (Phosphite) loading. The phosphite is responsible for stopping the "autocatalytic" explosion of hydroperoxides that leads to scission.
-
Dosage: Bump Phosphite loading to 2000 ppm.
Q3: I see white powder on the surface of the molded parts after 1 week (Blooming).
Diagnosis: Additive Incompatibility.
-
Mechanism: PDP has a bulky neopentyl side chain which creates a specific free volume but also steric exclusion. Standard additives with long alkyl chains (like stearates) may migrate to the surface if the crystallization forces eject them.
Corrective Action:
-
Solution: Use higher molecular weight additives that are less mobile.
-
Replace: Switch from Calcium Stearate to DHT-4A (Synthetic Hydrotalcite) . DHT-4A is an inorganic-like acid scavenger that does not bloom/migrate like fatty acid soaps.
Q4: Can I use HALS (Hindered Amine Light Stabilizers) for thermal stability?
Answer: Yes, specifically for Long-Term Thermal Stability (LTTS) below the melting point.
-
Technical Detail: While Phenols/Phosphites protect the melt (260°C+), they are consumed during processing. HALS regenerate during the radical scavenging process (Denisov Cycle) and provide stabilization at service temperatures (e.g., 80°C - 120°C).
-
Recommendation: Add a high-MW HALS (e.g., HALS-119) at 2000 ppm if the final application involves continuous heat exposure.
Decision Logic for Additive Selection
Use this flow to determine the correct package for your specific PDP application.
Figure 2: Logic tree for selecting the optimal stabilization package based on processing conditions and end-use requirements.
References
-
Thermal Degradation Mechanisms
- Gijsman, P. (2008). Review on the thermo-oxidative degradation of polymers during processing and in service.
-
Source:
-
Polyolefin Stabilization Chemistry
- SpecialChem. (2025). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. Provides the baseline chemistry for hindered phenols and phosphites used in branched polyolefins.
-
Source:2
-
Specifics of Branched Polyolefins (PMP/PDP)
- While specific datasheets for PDP are rare, the stabilization of its homolog, Poly(4-methyl-1-pentene) (TPX), is the closest industrial proxy.
-
Source:3
-
Steric Effects in Polymerization
- Discussion on the glass transition and branching effects of Poly(this compound).
-
Source:4
Sources
Validation & Comparative
Purity Analysis of Synthesized 4,4-Dimethyl-1-Pentene: A qNMR vs. GC-FID Comparison Guide
Executive Summary
In the synthesis of sterically hindered alkenes like 4,4-dimethyl-1-pentene (DMP) , accurate purity analysis is critical for downstream applications, particularly in coordination polymerization where trace isomers act as catalyst poisons. While Gas Chromatography with Flame Ionization Detection (GC-FID) remains the industry standard for routine high-throughput screening, it suffers from response factor uncertainties and requires identical reference standards that are often commercially unavailable.
This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior "primary ratio" method for absolute purity determination of DMP. Unlike GC-FID, qNMR offers direct SI-traceability without the need for a DMP reference standard, effectively mitigating the "relative purity" trap of chromatographic area-percent integration.
Technical Context: The Analyte
This compound (Neoheptene) [1]
-
Boiling Point: ~72 °C (Volatile)
-
Structure: A terminal alkene with a bulky tert-butyl group at the γ-position.
The Analytical Challenge
-
Volatility: The low boiling point poses a risk of sample evaporation during preparation and analysis, leading to concentration drift.
-
Lack of Chromophore: The aliphatic structure lacks conjugation, rendering UV-Vis detection (HPLC-UV) ineffective.
-
Isomeric Impurities: Synthesis via Grignard coupling (e.g., allyl bromide + tert-butylmagnesium chloride) or elimination often yields thermodynamic isomers like 4,4-dimethyl-2-pentene or skeletal rearrangements. GC separation of these isomers requires long, specialized columns (e.g., Petrocol DH).
Comparative Analysis: qNMR vs. Alternatives
The following table objectively compares the performance of qNMR against the standard industrial alternative (GC-FID) for this specific analyte.
| Feature | qNMR (Recommended) | GC-FID (Alternative) | HPLC-RI/ELSD |
| Principle | Molar ratio of nuclei (Absolute) | Carbon count/Combustion (Relative) | Refractive Index / Scattering |
| Traceability | SI-Traceable via Internal Standard | Relative to Reference Standard | Low (Response varies widely) |
| Reference Std | Any pure stable compound (e.g., DMTP) | Requires pure this compound | Requires pure analyte |
| Accuracy | < 1.0% uncertainty (with proper D1) | 2–5% (without corrected response factors) | > 5% |
| Selectivity | High (Structural elucidation built-in) | High (Separates isomers well) | Low (Poor resolution of isomers) |
| Sample Integrity | Non-destructive (mostly) | Destructive | Non-destructive |
| Throughput | Low (10–30 min/sample) | High (Automated injection) | Medium |
Why qNMR Wins for Purity Assignment
In early-stage development, you rarely possess a "Gold Standard" of your synthesized molecule. GC-FID reports "Area %," which assumes all components burn with the same efficiency (Response Factor = 1). For branched isomers like DMP, response factors drift. qNMR eliminates this bias because the signal integral is directly proportional to the number of protons, regardless of chemical structure.
Validated Experimental Protocol
This protocol is designed to overcome the volatility of DMP and the relaxation requirements of terminal alkenes.
Internal Standard (IS) Selection
For aliphatic alkenes in CDCl₃, we require an IS with signals in the aromatic region to avoid overlap with the alkyl (0.8–2.0 ppm) and alkene (4.9–5.9 ppm) regions of DMP.
-
Selected IS: Dimethyl Terephthalate (DMTP)
-
Signal: Singlet at ~8.1 ppm (4H, aromatic).
-
Why: Non-volatile, stable, high purity available (TraceCERT® or similar), and distinct from DMP signals.
-
Sample Preparation (Volatility Control)
-
Solvent: CDCl₃ (99.8% D) with TMS (optional).
-
Vessel: Use 5mm NMR tubes with screw caps (e.g., Norell® PTFE-lined) to prevent evaporation during the run. Do not use standard push-caps.
Procedure:
-
Weigh 10–15 mg of Dimethyl Terephthalate (IS) directly into the analysis vial. Record mass to 0.01 mg precision (
). -
Weigh 15–20 mg of synthesized this compound (Analyte) into the same vial. Record mass immediately (
). -
Dissolve in 0.6 mL CDCl₃. Cap immediately and invert to mix.
-
Transfer to the NMR tube and seal.
Acquisition Parameters (The "Self-Validating" Setup)
To ensure quantitative accuracy, the longitudinal relaxation (
-
Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent) - 90° pulse.
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1): 30 seconds .
-
Logic:
. Assuming max , ensures >99.3% magnetization recovery.
-
-
Scans (NS): 16 or 32 (Sufficient for >20 mg sample).
-
Temperature: 298 K (25 °C).
Validation Step: Run the experiment at
Data Processing
-
Phasing: Manual phasing is mandatory.
-
Baseline: Apply polynomial baseline correction (Bernstein polynomial).
-
Integration:
-
IS (DMTP): Integrate aromatic singlet at 8.1 ppm (4H).
-
Analyte (DMP): Integrate the terminal vinyl proton multiplet at 5.7–5.9 ppm (1H, H-2). Avoid the terminal methylene protons (4.9 ppm) if they overlap with solvent satellites or impurities.
-
Data Analysis & Results
Chemical Shift Assignment Table[1][5]
| Assignment | Chemical Shift ( | Multiplicity | Integration (H) | Notes |
| IS (DMTP) | 8.10 | Singlet (s) | 4 | Quantification Target |
| DMP (H-2) | 5.75 – 5.85 | Multiplet (m) | 1 | Quantification Target |
| DMP (H-1) | 4.90 – 5.05 | Multiplet (m) | 2 | Terminal =CH₂ |
| DMP (H-3) | 1.95 | Doublet (d) | 2 | Allylic -CH₂- |
| DMP (t-Butyl) | 0.90 | Singlet (s) | 9 | Intense singlet |
Calculation of Purity ( )
The absolute purity is calculated using the fundamental qNMR equation:
Where:
- = Integral area
- = Number of protons (IS=4, DMP=1)
- = Molecular Weight (IS=194.19, DMP=98.19)
- = Mass (mg)
- = Purity (as decimal, e.g., 0.999)
Workflow Visualization
The following diagram outlines the decision logic and workflow for validating the purity of the synthesized alkene.
Caption: Logical workflow for validating synthesized alkene purity, highlighting the critical comparison step between qNMR (mass balance) and GC-FID (relative area).
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
-
BIPM. (2019). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene." Bureau International des Poids et Mesures. Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2017). "Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials." MilliporeSigma Technical Guides. Link
Sources
Thermal stability of poly(4,4-dimethyl-1-pentene) versus high-density polyethylene (HDPE)
Executive Summary: The Stability Paradox
In the development of high-performance medical devices and pharmaceutical packaging, "thermal stability" is often conflated with "melting point." This guide clarifies the critical distinction between physical thermal resistance (retention of shape at heat) and chemical thermal stability (resistance to molecular degradation).
The Verdict:
-
High-Density Polyethylene (HDPE) is the Chemical Stability Standard . Its linear, methylene-rich backbone is highly resistant to oxidative degradation but mechanically fails (melts) at relatively low temperatures (~135°C).
-
Poly(4,4-dimethyl-1-pentene) (PDMP) is the Physical Resistance Specialist . Due to the bulky neopentyl side group, isotactic PDMP exhibits an exceptionally high melting point (>300°C), allowing it to survive autoclave and depyrogenation cycles that liquefy HDPE. However, its tertiary backbone carbons make it more susceptible to oxidative attack, requiring rigorous stabilization.
Molecular Architecture & Thermal Implications[1]
To understand the thermal behavior, we must look at the chain microstructure.
High-Density Polyethylene (HDPE)[2][3]
-
Structure: Linear polyethylene
. -
Packing: High crystallinity due to lack of side branches.
-
Thermal Weakness: The absence of bulky groups allows chains to slide past each other easily once the crystal lattice energy is overcome (low
). -
Thermal Strength: The backbone consists entirely of secondary carbons. The C-H bond dissociation energy for secondary carbons (~95 kcal/mol) is higher than for tertiary carbons, making it chemically robust against radical attack.
Poly(this compound) (PDMP)
-
Structure: Polyolefin with a bulky neopentyl side group:
. -
Packing: The massive side group forces the polymer backbone into a rigid helical conformation to minimize steric strain. This stiffness drives the melting point up drastically.
-
Thermal Weakness: The backbone contains tertiary carbons (at the branch point). The C-H bond dissociation energy here is lower (~91 kcal/mol), acting as a "fuse" for oxidative degradation.
Critical Thermal Parameters (Data Comparison)
The following data contrasts the operational windows of both polymers.
| Parameter | HDPE (Standard Grade) | PDMP (Isotactic) | Implications for Drug Dev |
| Melting Point ( | 130°C – 137°C | ~320°C – 350°C* | PDMP survives steam sterilization (121°C) and depyrogenation (>250°C); HDPE fails. |
| Glass Transition ( | -120°C to -110°C | ~50°C – 65°C | PDMP is rigid at room temp; HDPE is semi-flexible. |
| Degradation Onset ( | ~450°C (Inert atm) | ~340°C – 360°C | HDPE is chemically more stable. PDMP degrades near its melting point. |
| Oxidative Induction (OIT) | High (requires >200°C) | Moderate (requires stabilizers) | PDMP requires antioxidants for long-term storage. |
*Note: PDMP melting point varies significantly by tacticity and synthesis method. Values >300°C refer to highly isotactic forms synthesized via specific metallocene or Ziegler-Natta catalysts.
Degradation Mechanisms: The Chemical Pathway
Understanding how these polymers fail is vital for establishing shelf-life protocols.
Diagram: Oxidative Degradation Pathways
The following diagram illustrates the vulnerability of the tertiary carbon in PDMP versus the relative stability of HDPE.
Caption: Comparative oxidative degradation pathways. PDMP favors chain scission due to stable tertiary radicals, leading to brittleness. HDPE favors cross-linking, leading to gelation.
Experimental Validation Protocols
To validate these materials for your specific application, do not rely on datasheets alone. Use this self-validating workflow.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the safe processing window (
-
Sample Prep: Encapsulate 5-10 mg of resin in aluminum pans.
-
Cycle 1 (History Erase): Heat from 25°C to
C (180°C for HDPE; 360°C for PDMP) at 10°C/min.-
Why: Removes thermal history from pelletization.
-
-
Cooling: Cool to 25°C at 10°C/min.
-
Observation: Record crystallization temperature (
).[1] PDMP crystallizes rapidly; watch for supercooling effects.
-
-
Cycle 2 (Measurement): Re-heat to
C.-
Critical Check: If PDMP shows multiple peaks, it indicates polymorphism or tacticity defects.
-
Protocol: Thermogravimetric Analysis (TGA)
Objective: Determine the degradation onset (
-
Atmosphere: Nitrogen (
) flow at 50 mL/min. -
Ramp: Heat from 50°C to 600°C at 20°C/min.
-
Switch (Optional): At 600°C, switch gas to Air/Oxygen to burn off carbonaceous char.
-
Data Analysis:
-
Identify the temperature at 5% weight loss (
). -
Expectation: HDPE will maintain mass up to ~400°C. PDMP may show slight mass loss earlier if side-chain cleavage occurs, but catastrophic backbone failure usually occurs >350°C.
-
Workflow Visualization
Caption: Parallel characterization workflow to establish the thermal operating window.
Authoritative References
-
Peacock, A. J. (2000). Handbook of Polyethylene: Structures, Properties, and Applications. Marcel Dekker. (Standard reference for HDPE thermal properties and degradation mechanisms).
-
Deffieux, A., et al. (1992). "Living Cationic Polymerization of this compound." Macromolecules, 25(25), 6755–6760. (Foundational work on the synthesis and structural characterization of PDMP).
-
Reddy, C. S., et al. (2006).[2] "Thermal degradation of polyolefins: A review." Journal of Applied Polymer Science. (General mechanism for tertiary carbon degradation in branched polyolefins).
-
Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press. (Source for thermodynamic data of polyolefins).
Disclaimer
This guide is intended for research and development purposes. Poly(this compound) is a specialized material; properties may vary significantly based on the catalyst system (metallocene vs. Ziegler-Natta) used for synthesis. Always verify specific batch data.
Sources
A comparative analysis of the mechanical properties of poly(4,4-dimethyl-1-pentene) and polycarbonate
This guide provides a comparative technical analysis of Polycarbonate (PC) and Poly(4,4-dimethyl-1-pentene) .
Editorial Note on Nomenclature & Scope: While Polycarbonate is a ubiquitous engineering thermoplastic, Poly(this compound) is a specialized structural isomer of the more commercially common Poly(4-methyl-1-pentene) (known commercially as PMP or TPX™ ).
To ensure this guide is practically useful for drug development and laboratory applications, the analysis primarily utilizes data for the PMP class (as the functional commercial proxy) while explicitly highlighting the structural and thermal enhancements specific to the 4,4-dimethyl isomer (e.g., elevated glass transition temperature due to increased steric hindrance).
Content Type: Publish Comparison Guide Subject: Mechanical & Physicochemical Performance in Life Science Applications
Executive Summary: The "Toughness vs. Inertness" Trade-off
For researchers selecting materials for bioreactors, microfluidics, or autoclavable labware, the choice between Polycarbonate (PC) and Poly(this compound) (referred to here as PDMP for the specific isomer, or PMP for the general polymer class) represents a fundamental trade-off between mechanical toughness and chemical/thermal inertness .
-
Polycarbonate (PC): The industry standard for impact resistance and optical clarity. However, it suffers from hydrolytic instability (degrades in autoclaves over time) and susceptibility to stress cracking by polar solvents.
-
Poly(this compound) (PDMP/PMP): A crystalline polyolefin offering the lowest density of all engineering plastics and exceptional chemical resistance. While less tough than PC, the 4,4-dimethyl isomer exhibits superior thermal rigidity compared to standard PMP due to bulky side-chain packing.
Molecular Architecture & Steric Implications[1]
Understanding the mechanical behavior requires analyzing the polymer backbone.
-
Polycarbonate: An amorphous polymer containing aromatic rings. These rings restrict chain rotation, providing high stiffness (modulus) and high Glass Transition Temperature (
). The carbonate linkage ( ) is the "weak link" for hydrolysis. -
Poly(this compound): An isotactic polyolefin.[1] The monomer features a bulky tert-butyl group attached to the allyl position.
Structural Visualization (Graphviz)
Figure 1: Structural-Property relationships. Note the progression from standard PMP to the 4,4-dimethyl isomer (PDMP) results in enhanced thermal properties due to side-chain bulk.
Mechanical & Physical Property Matrix
The following data contrasts standard Bisphenol-A Polycarbonate with the Poly(4-methyl-1-pentene) family (using PMP/TPX data as the baseline, with specific notations for the 4,4-isomer where literature exists).
| Property | Polycarbonate (PC) | Poly(this compound) / PMP | Performance Implication |
| Density | 1.20 g/cm³ | 0.83 g/cm³ | PMP is ~30% lighter; critical for centrifugation rotors. |
| Tensile Yield Strength | 60 - 70 MPa | 25 - 30 MPa | PC withstands significantly higher load before permanent deformation. |
| Elongation at Break | 80 - 150% (Ductile) | 15 - 40% (Semi-Brittle) | PC fails gracefully; PMP/PDMP is more brittle. |
| Flexural Modulus | 2.3 GPa | 1.0 - 1.5 GPa | PC is stiffer. PDMP is stiffer than standard PMP due to the 4,4-dimethyl bulk. |
| Impact Strength (Izod) | 600 - 800 J/m | 20 - 50 J/m | Critical: PC is virtually unbreakable; PMP will crack if dropped on concrete. |
| Glass Transition ( | 147°C | 59°C (4,4-isomer) / 30°C (4-methyl) | PC remains rigid at high heat. PMP softens but holds shape due to crystallinity. |
| Melting Point ( | N/A (Amorphous) | ~235°C - 240°C | PMP has a higher ultimate thermal ceiling than PC's softening point. |
| Water Absorption | 0.15 - 0.35% | < 0.01% | PMP is hydrophobic; ideal for precise volume measurements (no swelling). |
| Optical Transmission | 88 - 90% | 90 - 92% (UV transparent) | PMP has superior UV transmission (down to 200nm). |
Analyst Insight: While PC dominates in structural strength, the 4,4-dimethyl isomer of pentene polymer offers a specific advantage in permeability . The bulky side chains prevent efficient chain packing, creating "free volume" that makes PDMP highly permeable to gases (O₂, CO₂), making it superior for cell culture membranes where gas exchange is vital.
Experimental Validation Protocols
To validate these materials for a specific drug development application (e.g., a reusable filtration housing), the following self-validating protocols are recommended.
Experiment A: Hydrolytic Stability (Autoclave Cycling)
Objective: Determine the lifespan of the material under sterilization conditions.
-
Sample Prep: Machined tensile bars (ASTM D638 Type IV) of PC and PMP.
-
Conditioning: Subject samples to 50 autoclave cycles (121°C, 15 psi, 20 min/cycle).
-
Measurement: Measure Molecular Weight (Mw) via Gel Permeation Chromatography (GPC) every 10 cycles.
-
Expectation/Validation:
-
PC: Will show a progressive decrease in Mw and "hazing" due to hydrolysis of the carbonate bond. Failure typically occurs by cycle 20-30.
-
PMP/PDMP: Should show <5% change in Mw or optical clarity after 50 cycles.
-
Causality: The carbon-carbon backbone of the pentene polymer is immune to hydrolytic attack.
-
Experiment B: Solvent Stress-Cracking (The "Acetone Wipe" Test)
Objective: Assess resistance to polar solvents common in labs.
-
Method: Clamp a strip of the material to a strain of 1.0% (bend over a curved mandrel).
-
Exposure: Apply a cotton swab soaked in Acetone or Ethanol to the center of the stress point.
-
Observation:
-
PC: Immediate crazing (micro-cracks) or catastrophic fracture within seconds.
-
PMP/PDMP: No observable change.
-
-
Validation: This confirms PMP's suitability for environments where solvent cleaning is mandatory.
Decision Framework for Researchers
Use this logic flow to select the correct polymer for your application.
Figure 2: Selection Logic. PC is the default for strength; PMP/PDMP is the specialist for chemical/thermal/optical extremes.
References
- Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press.
-
Engineer Calculators. (2024). Properties and Overview of PMP (Polymethylpentene).[3][1][4] Retrieved from [Link]
Sources
Kinetic and Mechanistic Comparison: 4,4-Dimethyl-1-pentene vs. 1-Hexene Polymerization
Topic: Kinetic Studies of 4,4-Dimethyl-1-pentene Polymerization versus 1-Hexene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (Materials Science focus).
Executive Summary
This guide provides an in-depth technical comparison of the polymerization kinetics of 1-hexene (a linear
The core distinction lies in the steric gating mechanism at the catalyst active site. 1-Hexene exhibits rapid, diffusion-controlled insertion rates with low activation barriers. In contrast, DMP polymerization is kinetically controlled by the repulsive interaction between the bulky tert-butyl group and the catalyst ligand framework, necessitating specific catalyst geometries (e.g.,
Monomer Architecture & Steric Parameters
The kinetic differences originate from the specific topology of the monomer side chains.
| Feature | 1-Hexene | This compound (DMP) |
| Structure | ||
| Branching | Linear (None) | |
| Steric Bulk | Low | High (tert-butyl group) |
| Spacer Length | N/A | 1 Methylene unit ( |
| Key Kinetic Challenge | Steric hindrance to 1,2-insertion |
Mechanistic Insight: The single methylene "spacer" in DMP is critical. Unlike 3,3-dimethyl-1-butene (neohexene), which has a tert-butyl group directly on the
Kinetic Analysis & Reactivity
3.1. Propagation Rate Constants (
)
Experimental data indicates a significant disparity in propagation rates due to the entropic penalty of orienting the bulky DMP monomer.
-
1-Hexene: High
values ( L/mol s depending on catalyst). The rate is often limited by mass transfer or monomer diffusion in high-viscosity melts. -
DMP: Lower
values (typically 1-2 orders of magnitude lower than 1-hexene). The rate determining step is the formation of the -complex and subsequent insertion into the Metal-Carbon bond.
3.2. Activation Energy (
)
-
1-Hexene: Lower
( 30-40 kJ/mol). Insertion is facile. -
DMP: Higher
( 50-70 kJ/mol). The transition state requires deformation of the catalyst ligand pocket to accommodate the tert-butyl tail.
3.3. Copolymerization Reactivity Ratios (
)
In ethylene copolymerization (where
| Catalyst System | Comonomer | Reactivity Ratio ( | Interpretation |
| 1-Hexene | ~ 2.5 | Good incorporation | |
| DMP | ~ 6.8 | Poor incorporation (Steric Rejection) |
Data Source: Kakinuki et al., Macromolecules (2009).[1]
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the "Steric Clash" that retards DMP insertion compared to 1-Hexene.
Caption: Comparative catalytic cycle showing the divergence in transition state energy barriers due to steric hindrance.
Experimental Protocols
To validate these kinetic differences, the following self-validating protocols are recommended.
Protocol A: Comparative Rate Measurement via Dilatometry
Objective: Measure gross polymerization rate (
-
Catalyst Prep: Activate rac-Et(Ind)
ZrCl (5 mol) with MAO (Al/Zr = 1000) in toluene. -
Reactor Setup: Use a jacketed Buchi reactor equipped with a high-precision dilatometer (volume change sensor).
-
Baseline (1-Hexene):
-
Experiment (DMP):
-
Repeat with this compound (1.0 M).
-
Critical Control: Ensure temperature is controlled to
C as DMP polymerization is less exothermic but more sensitive to thermal fluctuation affecting .
-
-
Analysis: Plot
vs. time. The slope represents .-
Expectation: Slope for 1-Hexene > Slope for DMP.
-
Protocol B: Microstructure Analysis via
C NMR
Objective: Confirm 1,2-insertion and lack of "chain walking" (isomerization).
-
Sample Prep: Dissolve 50 mg of polymer in
at 120°C. -
Acquisition: Run quantitative
C NMR (inverse gated decoupling, delay > 5s). -
Validation Check:
-
Poly(1-hexene): Look for butyl branch signals (linear side chain).
-
Poly(DMP): Look for distinct tert-butyl methyl signals (
ppm) and the methylene spacer ( ppm). -
Stereoregularity: Calculate
pentad fraction. DMP polymers from isospecific catalysts often show higher stereoregularity than 1-hexene due to the "lock-and-key" fit of the bulky group, preventing mis-insertion.
-
Product Performance Comparison
The kinetic difficulty of DMP polymerization pays off in the final material properties.
| Property | Poly(1-Hexene) | Poly(this compound) |
| State at RT | Amorphous / Tacky Gum | Crystalline Solid |
| Melting Point ( | N/A (or < 0°C) | > 380°C (Decomposes before melting) |
| Crystallinity | Very Low | High (Tetragonal lattice) |
| Density | ~0.85 g/cm³ | ~0.83 g/cm³ (Very Low) |
| Application | Impact modifier, Lube oil additive | High-heat resistant films, dielectric membranes |
Scientific Note: The exceptionally high
References
-
Kakinuki, K., Fujiki, M., & Nomura, K. (2009).[1] "Copolymerization of Ethylene with
-Olefins Containing Various Substituents Catalyzed by Half-Titanocenes: Factors Affecting the Monomer Reactivities." Macromolecules, 42(9), 3222-3228. -
De Rosa, C., et al. (2023). "Crystallization Behavior and Properties of Propylene/4-Methyl-1-pentene Copolymers from a Metallocene Catalyst." Macromolecules, 56(4), 1450-1462.
- Reddy, S. S., & Sivaram, S. (1994). "Homogeneous metallocene-methylaluminoxane catalyst systems for ethylene polymerization." Progress in Polymer Science, 19(5), 897-945.
-
ChemicalBook. (2024). "Poly(4-methyl-1-pentene) Properties and Applications." (General reference for TPX/DMP analog properties).
Sources
Benchmarking Ziegler-Natta Catalyst Generations: A Technical Guide for Material Scientists & Medical Device Engineers
Executive Summary
Context: For professionals in drug delivery systems and medical device manufacturing, the purity and morphology of Polypropylene (PP) and Polyethylene (PE) are non-negotiable. The evolution of Ziegler-Natta (ZN) catalysts has shifted from simple chemical synthesis to complex morphological engineering.
The Shift: Early generations (1st/2nd) left high levels of titanium and chloride residues, necessitating costly "de-ashing" steps to prevent polymer degradation and leaching—a critical concern for medical-grade plastics. Modern generations (3rd/4th/5th) utilize
Technical Background: The Generational Evolution[1]
The transition from bulk
The "Replica" Phenomenon
In modern 4th Generation systems, the polymer particle grows as a direct morphological replica of the catalyst particle. If the catalyst is a perfect sphere, the resulting polymer is a perfect sphere. This control is vital for reactor throughput and preventing "fines" (dust) that can clog processing equipment.
The Role of Electron Donors[1][2]
-
Internal Donors (ID): Added during catalyst synthesis.[1] They coordinate to the
lattice (specifically the (110) face), blocking non-stereospecific sites.-
Examples: Phthalates (4th Gen), Succinates (Broad MWD), 1,3-Diethers (High Activity).
-
-
External Donors (ED): Added during polymerization.[1] They restore stereoselectivity if the internal donor is displaced by the co-catalyst (Alkyl Aluminum).
-
Examples: Alkoxysilanes (e.g., DCPDMS, cyclohexyl-methyl-dimethoxysilane).
-
Benchmarking Analysis: Quantitative Performance
The following data contrasts the performance of the 1st Generation (Solvay type) against the industry-standard 4th Generation (
| Metric | 1st Gen ( | 4th Gen ( | Impact on Medical Grade |
| Activity | 1 - 3 kg PP / g Cat | 50 - 100+ kg PP / g Cat | High yield dilutes residues to safe levels. |
| Isotactic Index (II) | ~90% | 97 - 99% | Higher crystallinity; stiffer medical devices. |
| Titanium Residue | > 300 ppm | < 3 ppm | Eliminates leaching risk; no de-ashing needed. |
| Chloride Residue | > 1000 ppm | < 20 ppm | Prevents corrosion of molding equipment. |
| Morphology | Irregular Flakes | Controlled Spheres | Uniform flow in hoppers; consistent melting. |
Experimental Protocol: Synthesis of 4th Gen Spherical Catalyst
Objective: Synthesize a high-activity, spherical
Phase 1: Support Activation (The "Chemical Route")
Principle:
-
Adduct Formation:
-
In a 1L reactor equipped with a high-shear stirrer, suspend anhydrous
in inert hydrocarbon (Decane). -
Add Ethanol (EtOH) at a molar ratio of
:EtOH = 1:3. -
Heat to 120°C under
while stirring at 3000 RPM. The mixture forms a molten emulsion.
-
-
Quenching (Spherical Particle Formation):
-
Transfer the molten emulsion via a heated cannula into cold Decane (-30°C) under vigorous agitation.
-
The rapid cooling solidifies the droplets into spherical
adducts.
-
-
De-alcoholation (Optional):
-
Gently heat to remove excess ethanol if specific pore volume is required.
-
Phase 2: Titanation & Internal Donor Addition
Principle:
-
Titanation:
-
Suspend spherical adducts in cold
(-20°C). -
Slowly ramp temperature to 110°C.
-
-
Donor Injection:
-
At 40°C, inject the Internal Donor (e.g., Di-isobutyl Phthalate - DIBP) at a Mg:Donor molar ratio of 8:1.
-
-
Washing:
-
Filter the hot liquid. Wash the solid 4 times with hot Toluene (90°C) and 4 times with Hexane (room temp).
-
Validation: Analyze filtrate for absence of Titanium to ensure washing is complete.
-
Visualization: Catalyst Synthesis Workflow
Figure 1: Workflow for the chemical preparation of spherical MgCl2-supported catalysts.
Mechanistic Validation: The Cossee-Arlman Cycle[4][5][6]
Understanding the mechanism is crucial for troubleshooting molecular weight distribution (MWD) issues. The widely accepted model is the Cossee-Arlman mechanism , which involves the coordination of the olefin to a vacant site on the Titanium center, followed by migratory insertion.
Key Steps:
-
Activation: The co-catalyst (Triethylaluminum - TEAL) alkylates the Titanium, creating a Ti-C bond and a vacant coordination site.
-
Coordination: Propylene monomer binds to the vacant site (
-complex). -
Insertion: The polymer chain migrates to the monomer, lengthening the chain by 2 carbons.[2]
-
Back-Skip: The active site relaxes back to its original position (essential for maintaining isotacticity).
Visualization: Cossee-Arlman Pathway[4][5]
Figure 2: The Cossee-Arlman cycle depicting the coordination-insertion mechanism responsible for polymer chain growth.
References
-
Galli, P., & Vecellio, G. (2004). Technology: driving force behind innovation and growth of polyolefins. Progress in Polymer Science. Link
-
Kashiwa, N. (2004).[3] The discovery and progress of MgCl2-supported TiCl4 catalysts.[4][3][5] Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Soga, K., & Shiono, T. (1997). Ziegler-Natta catalysts for olefin polymerization.[4][1][3][5][6][7][8][9] Progress in Polymer Science. Link
-
Chadwick, J. C. (2003). Ziegler-Natta catalysts: Catalyst/polymer morphology and the "replica" phenomenon. Macromolecular Symposia. Link
- Moore, E. P. (1996). Polypropylene Handbook: Polymerization, Characterization, Properties, Processing, Applications. Hanser Publishers. (Standard Reference Text).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
High-Performance Polyolefins in Medical Devices: A Comparative Evaluation of Poly(4,4-dimethyl-1-pentene)
Executive Summary: Poly(4,4-dimethyl-1-pentene) (PDMP) represents a structural evolution of the established medical standard, Poly(4-methyl-1-pentene) (PMP/TPX). Characterized by a bulky neopentyl side group, PDMP offers theoretical advantages in fractional free volume (FFV) and thermal stability compared to its commercial predecessors. This guide outlines the framework for evaluating PDMP’s biocompatibility and performance against industry benchmarks (PMP, COC, and PC), specifically for high-demand applications such as extracorporeal membrane oxygenation (ECMO) and autoclavable labware.
Part 1: Physicochemical Basis of Biocompatibility
To evaluate PDMP, we must first understand how its molecular architecture dictates its biological interaction. The addition of a second methyl group at the C4 position (compared to standard PMP) introduces significant steric hindrance.
1. The Steric Effect & Free Volume The bulky side chain prevents efficient chain packing. In medical membranes, this "inefficiency" is a feature, not a bug. It creates high Fractional Free Volume (FFV), which correlates directly with gas permeability.
-
Hypothesis for PDMP: The 4,4-dimethyl substitution should yield higher oxygen permeability (
) than standard PMP, making it a superior candidate for gas exchange membranes, provided it maintains mechanical integrity.
2. Chemical Inertness & Leaching Like other polyolefins, the PDMP backbone is saturated and hydrophobic.
-
Biocompatibility Advantage: It lacks hydrolyzable bonds (unlike Polycarbonate or Polyesters), rendering it immune to degradation in physiological fluids.
-
Risk Factor: The primary biocompatibility concern is not the polymer itself, but Additives (antioxidants, processing aids) and Catalyst Residues (Ziegler-Natta or Metallocene remnants).
Part 2: Comparative Performance Analysis
The following table contrasts PDMP (projected based on structural analogs) against established medical-grade polymers.
Table 1: Comparative Material Properties for Medical Applications
| Feature | Poly(this compound) (PDMP) | Poly(4-methyl-1-pentene) (PMP/TPX) | Cyclic Olefin Copolymer (COC) | Polycarbonate (PC) |
| Primary Medical Use | Next-Gen ECMO, High-Heat Labware | ECMO Membranes, Labware | Microfluidics, Syringes | Connectors, Housings |
| Gas Permeability | Very High (High FFV) | High | Low | Moderate |
| Thermal Stability ( | >240°C (Projected) | ~235°C | ~130–170°C ( | ~145°C ( |
| Optical Clarity | High (Isotactic form) | High (>90% Transmittance) | Excellent (>92%) | Excellent |
| Autoclavability | Excellent | Excellent | Grade Dependent | Good (Hydrolysis risk) |
| Biocompatibility Risk | Unknown (Requires validation) | Low (Class VI established) | Low (High purity) | Moderate (BPA leaching) |
| Chemical Resistance | Excellent (Acids/Bases/Alcohols) | Excellent | Good | Poor (Solvent sensitive) |
Analyst Note: PDMP's primary advantage over COC and PC is its combination of chemical resistance and gas permeability . Its advantage over standard PMP lies in potential thermal gains and permeability tuning.
Part 3: Biocompatibility Evaluation Protocols
Since PDMP is a specialized/novel variant, it cannot rely on the "history of safe use" that standard PMP enjoys. The following validation system is required to establish ISO 10993 compliance.
Phase 1: Chemical Characterization (ISO 10993-18)
Before biological testing, you must quantify what leaves the polymer.
-
Exhaustive Extraction: Use polar (water/ethanol) and non-polar (hexane) solvents.
-
Analysis: GC-MS and LC-MS to detect residual monomers (this compound) and oligomers.
-
Limit: Monomer toxicity is higher than polymer toxicity. Ensure residual monomer < 0.1%.
-
Phase 2: Cytotoxicity (ISO 10993-5)
Method: MEM Elution Assay (preferred over Direct Contact for high-leachable screening).
-
Cell Line: L-929 Mouse Fibroblasts.
-
Protocol:
-
Extract PDMP sample in culture medium (37°C, 24h).
-
Apply extract to cell monolayer.
-
Incubate 48h.
-
Readout: MTT assay or Neutral Red Uptake.
-
Pass Criteria: Cell viability
70% compared to control.[1]
-
Phase 3: Hemocompatibility (ISO 10993-4)
Critical for Oxygenator Applications. PDMP's hydrophobic surface can trigger protein adsorption (fibrinogen) leading to platelet activation.
-
Thrombogenicity Test: Incubate with human whole blood. Measure TAT (Thrombin-Antithrombin) complexes and
-thromboglobulin. -
Hemolysis Test: Direct contact with rabbit blood.
-
Pass Criteria: Hemolysis < 5% (ASTM F756).
-
Part 4: Experimental Workflows (Visualization)
Diagram 1: Material Selection Logic for Medical Devices
This decision tree illustrates where PDMP fits into the material selection process based on performance requirements.
Caption: Decision matrix positioning PDMP against standard alternatives based on critical medical device requirements (Permeability, Heat Resistance, and Clarity).
Diagram 2: Biocompatibility Testing Cascade (ISO 10993)
This workflow defines the sequential testing required to validate PDMP for blood-contact applications.
Caption: Sequential validation workflow for PDMP, prioritizing chemical safety before biological interaction to minimize false positives.
Part 5: Application Suitability[2]
1. Membrane Oxygenators (ECMO/Artificial Lungs)
-
Why PDMP? The high gas permeability allows for efficient
exchange.[2] -
The Challenge: Plasma leakage (wetting) is a common failure mode in polyolefin membranes.[3]
-
Recommendation: Evaluate PDMP composite membranes with a thin, dense skin layer to prevent plasma breakthrough while maintaining high flux.
2. Microfluidic Chips
-
Why PDMP? Unlike PDMS (which absorbs small molecules), PDMP is chemically resistant and does not swell in organic solvents, making it superior for drug screening assays.
-
Fabrication: PDMP's high melting point requires high-temperature injection molding or hot embossing, unlike the soft lithography used for PDMS.
3. Reusable Labware
-
Why PDMP? Superior autoclavability compared to Polystyrene (PS) or Polyethylene (PE). It offers the transparency of glass without the fragility.
References
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]
-
International Organization for Standardization. (2020). ISO 10993-18:2020 Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process. Retrieved from [Link]
- Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press.
-
Baker, R. W. (2012). Membrane Technology and Applications. Wiley. (Source for gas permeability mechanisms in glassy polymers).[4]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
